1-(5-Fluoropyrimidin-2-yl)ethanol
説明
BenchChem offers high-quality 1-(5-Fluoropyrimidin-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Fluoropyrimidin-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBNANBJFUDNAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735262 | |
| Record name | 1-(5-Fluoropyrimidin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905587-43-1 | |
| Record name | 1-(5-Fluoropyrimidin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Safety, Handling, and Operational Protocols for 1-(5-Fluoropyrimidin-2-yl)ethanol
[1][2]
Document Control:
-
Subject: 1-(5-Fluoropyrimidin-2-yl)ethanol (CAS: 905587-43-1)[1][2][3]
-
Classification: Pharmaceutical Intermediate / Heterocyclic Building Block[1][2]
-
Version: 2.0 (Technical Advisory)
Part 1: Executive Technical Summary[1][2]
In the realm of medicinal chemistry, 1-(5-Fluoropyrimidin-2-yl)ethanol represents a critical "privileged structure."[1][2] The pyrimidine core is ubiquitous in kinase inhibitors, while the C5-fluorine substitution serves as a strategic bioisostere—enhancing metabolic stability by blocking oxidative metabolism at the para-position relative to the nitrogen.[1][2] The secondary alcohol moiety provides a versatile handle for further functionalization (e.g., Mitsunobu coupling, oxidation to ketones, or conversion to halides).[2]
However, the handling of fluorinated heterocycles requires a nuanced approach that goes beyond standard organic safety.[2] This guide synthesizes physicochemical data with field-proven handling protocols to ensure both personnel safety and experimental integrity.
Part 2: Physicochemical Profile & Hazard Identification[1][2]
Understanding the intrinsic properties of this intermediate is the first step in designing a safe workflow.[1]
Chemical Identity Matrix[1][2][4][5]
| Parameter | Specification |
| Chemical Name | 1-(5-Fluoropyrimidin-2-yl)ethanol |
| CAS Number | 905587-43-1 |
| Molecular Formula | C₆H₇FN₂O |
| Molecular Weight | 142.13 g/mol |
| Physical State | Typically a viscous oil or low-melting solid (dependent on purity/enantiomeric excess) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water.[1][2][4] |
| Purity Standard | ≥95% (HPLC) for synthetic applications |
GHS Hazard Classification (Derived)
Based on structural analogs (fluoropyrimidines) and functional group reactivity.[1][2]
Part 3: Strategic Handling & Engineering Controls[1][2]
The "Why" Behind the Protocol: Fluorinated pyrimidines can exhibit unexpected lipophilicity, facilitating skin absorption.[1][2] Furthermore, the secondary alcohol is susceptible to oxidation or hygroscopic degradation.[2] Therefore, our handling strategy focuses on barrier protection and moisture exclusion .[2]
Personal Protective Equipment (PPE) Logic
-
Hand Protection:
-
Standard: Nitrile gloves (minimum 0.11 mm thickness).[2]
-
Rationale: Nitrile provides excellent resistance to the polar organic solvents (DMSO, MeOH) typically used to dissolve this compound.[2] Latex is permeable to many carrier solvents.
-
Self-Validating Step: Inspect gloves for "rippling" (solvent swelling) immediately upon contact with the neat substance.[1]
-
-
Respiratory Protection:
-
Eye Protection:
Storage & Stability[1][2]
-
Temperature: 2–8°C (Refrigerate).
-
Container: Amber glass vials with Teflon-lined caps.
-
Mechanism: The electron-deficient pyrimidine ring makes the adjacent alcohol slightly acidic and potentially prone to elimination or oxidation under ambient light and air.[1]
Part 4: Operational Workflows (The "How-To")
Receipt-to-Synthesis Workflow
This workflow ensures that the material entering your reaction vessel is chemically defined and safe.[1][2]
Figure 1: Critical path for material intake. Note the mandatory QC step; degraded pyrimidine alcohols can lead to complex side-reactions in coupling steps.[1][2]
Spillage Response Protocol
A self-validating loop to manage accidental release.[1]
-
Assess: Is it a solid spill or a solution?
-
Contain:
-
Decontaminate: Wash surface with 10% sodium carbonate solution (to neutralize potential acidic degradation products) followed by soap and water.[2]
-
Disposal: Collect in "Halogenated Organic Waste" stream.
Part 5: Synthesis Application Context
To provide context for the researcher, this compound is rarely the end-product.[1][2] It is an intermediate.
Common Activation Pathways:
-
Mesylation/Tosylation: Converting the -OH to a leaving group.[1][2] Caution: Sulfonate esters of this compound are potent alkylating agents and should be handled with high toxicity precautions.[1][2]
-
Oxidation: Converting to 1-(5-fluoropyrimidin-2-yl)ethanone using Dess-Martin Periodinane or Swern conditions.[1][2]
-
Mitsunobu Reaction: Inverting the stereocenter (if chiral) or coupling with phenols/amines.[2]
Technical Tip: The electron-withdrawing effect of the 5-fluoro and 2-pyrimidine rings reduces the nucleophilicity of the hydroxyl oxygen compared to a standard benzyl alcohol.[1][2] Adjust reaction times accordingly.
Part 6: Emergency Medical Response
-
In Case of Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[1][2] The fluorine substitution does not typically liberate HF instantly upon contact, but delayed irritation is possible.[2] Seek medical attention.
-
In Case of Skin Contact: Wash with soap and water.[1][2] If redness persists, suspect sensitization.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth.[1][2] The metabolic fate involves potential oxidative defluorination; medical monitoring of liver function is recommended for significant exposures.[1]
Part 7: References
-
Sunway Pharm Ltd. (n.d.).[2] 1-(5-fluoropyrimidin-2-yl)ethanol - CAS:905587-43-1 Product Details. Retrieved from [1][2]
-
Alchem Pharmtech . (n.d.).[2] Catalog No. Z-61572: 1-(5-Fluoropyrimidin-2-yl)ethanol.[1][2][3] Retrieved from
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 70083, 2-(Perfluorodecyl)ethanol (Analogous Fluorinated Alcohol Safety Data). Retrieved from
-
Fisher Scientific . (2009).[2] Safety Data Sheet: Ethanol (General Solvent Hazards). Retrieved from
-
MOLBASE . (n.d.). 2-azido-1-(5-fluoropyrimidin-2-yl)ethanol Structure and Properties. Retrieved from [1][2]
Sources
- 1. 1-(5-fluoropyrimidin-2-yl)ethanol - CAS:905587-43-1 - Sunway Pharm Ltd [3wpharm.com]
- 2. 2-(Perfluorodecyl)ethanol | C12H5F21O | CID 70083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. 2-(2-Methyl-5-nitro-imidazol-1-yl)ethanol; pyrazine-2-carboxamide; pyridine-4-carbohydrazide | C17H21N9O5 | CID 470413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gpreinc.com [gpreinc.com]
- 6. safetymanagementkey.com [safetymanagementkey.com]
- 7. fishersci.com [fishersci.com]
Strategic Fluorination: Unlocking Potency in Pyrimidine Scaffolds
Executive Summary
The introduction of fluorine into pyrimidine scaffolds represents a cornerstone of modern medicinal chemistry.[1] It is not merely a structural modification but a strategic maneuver to alter the physicochemical and metabolic fate of a drug. This guide explores the "Fluorine Effect"—how the high electronegativity (3.98 Pauling scale) and small atomic radius (1.47 Å) of fluorine allow it to mimic hydrogen while drastically altering electronic distribution, pKa, and lipophilicity. We will examine the mechanistic basis of fluorinated pyrimidines (FPs), detailed synthetic protocols for their generation, and their evolving role in overcoming resistance in oncology and virology.
The Physicochemical Rationale: Why Fluorine?
The utility of fluorine in pyrimidine derivatives stems from its unique ability to act as a bioisostere of hydrogen and the hydroxyl group, depending on the context.
The C-F Bond Advantage
The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol). This strength renders the molecule resistant to metabolic oxidation, particularly by Cytochrome P450 enzymes, thereby extending the half-life (
Electronic and Steric Modulation
Fluorine’s high electronegativity pulls electron density, lowering the pKa of neighboring functional groups. In pyrimidines, this often increases the acidity of the N3-proton, enhancing binding affinity to target enzymes via stronger hydrogen bond donation.
Table 1: Comparative Physicochemical Properties
| Property | Hydrogen (H) | Fluorine (F) | Oxygen (O) | Impact on Drug Design |
| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | F is a steric mimic of H but electronically resembles O. |
| Electronegativity (Pauling) | 2.1 | 3.98 | 3.44 | F alters pKa and dipole moments significantly. |
| C-X Bond Length (Å) | 1.09 | 1.35 | 1.43 | C-F bond is short and chemically inert. |
| Lipophilicity ( | 0.00 | +0.14 | - | F enhances membrane permeability (LogP). |
Mechanistic Pharmacology
The archetypal mechanism of FPs is best illustrated by 5-Fluorouracil (5-FU) and its inhibition of Thymidylate Synthase (TS). This is a "suicide inhibition" mechanism where the drug covalently traps the enzyme.
The "Thymineless Death" Mechanism[2]
-
Activation: 5-FU is a prodrug. It must be ribosylated and phosphorylated to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).
-
Binding: FdUMP enters the active site of TS, mimicking the natural substrate dUMP.
-
Ternary Complex: The enzyme attempts to methylate FdUMP using the cofactor 5,10-Methylene Tetrahydrofolate (
). -
The Fluorine Blockade: Normally, a proton at the C5 position is abstracted to resolve the intermediate. However, the C-F bond cannot be broken. The enzyme-drug-cofactor complex becomes covalently locked, depleting the cell of dTTP (thymidine triphosphate), which is essential for DNA synthesis.
Visualization: The Thymidylate Synthase Trap
Caption: The irreversible inhibition of Thymidylate Synthase by the 5-FU metabolite FdUMP, preventing DNA replication.
Synthetic Strategies: Late-Stage Fluorination
Introducing fluorine onto a pyrimidine ring is synthetically challenging due to the harsh conditions often required. While early methods used highly reactive fluorine gas (
Protocol: Electrophilic Fluorination of Pyrimidine Derivatives
Objective: C5-fluorination of an electron-rich pyrimidine precursor (e.g., uracil derivative) using Selectfluor.
Reagents:
-
Substrate: 1,3-dimethyluracil (or equivalent protected pyrimidine)
-
Reagent: Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Solvent: Acetonitrile (MeCN) - Anhydrous
-
Catalyst (Optional): Triflic acid (if substrate is deactivated)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrimidine substrate (1.0 equiv) in anhydrous MeCN (0.1 M concentration).
-
Reagent Addition: Add Selectfluor® (1.2 equiv) in a single portion. Note: Selectfluor is stable but hygroscopic; handle quickly or in a glovebox.
-
Reaction:
-
Stir the mixture at room temperature (25°C) under an inert atmosphere (
or Ar). -
Monitor reaction progress via TLC (typically 2-6 hours). The fluorinated product often runs slightly faster (higher
) than the starting material due to increased lipophilicity.
-
-
Workup:
-
Quench the reaction with saturated aqueous
solution. -
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Purify via silica gel flash chromatography.
-
Validation: Confirm C-F bond formation using
-NMR (expect a singlet around -160 to -170 ppm relative to ).
-
Why this works: Selectfluor acts as a source of "
Clinical Landscape & Resistance Mechanisms
The clinical success of FPs is vast, but resistance remains a critical hurdle.
Key FDA-Approved Fluorinated Pyrimidines
| Drug | Indication | Mechanism of Action | Key Fluorine Role |
| 5-Fluorouracil (5-FU) | Colorectal, Breast, GI Cancers | TS Inhibition, RNA misincorporation | C5-F prevents methylation; mimics H. |
| Capecitabine | Colorectal, Breast Cancer | Oral prodrug of 5-FU | Metabolized to 5-FU preferentially in tumor tissue. |
| Gemcitabine | Pancreatic, Lung Cancer | DNA chain termination (masked chain termination) | Geminal difluorine at 2' position stabilizes the glycosidic bond against enzymatic cleavage. |
| Trifluridine | Metastatic Colorectal Cancer | DNA incorporation | |
| Sofosbuvir | Hepatitis C | NS5B Polymerase Inhibitor | 2'-F modification mimics the 2'-OH of RNA, confusing the viral polymerase. |
The Resistance Problem: DPD
The enzyme Dihydropyrimidine Dehydrogenase (DPD) is the rate-limiting step in 5-FU catabolism.
-
Mechanism: DPD reduces the 5,6-double bond of 5-FU, destroying its activity.
-
Clinical Implication: Overexpression of DPD in tumors leads to drug resistance. Conversely, patients with DPD deficiency suffer severe toxicity from standard doses.
-
Solution: Combination therapies often include DPD inhibitors (e.g., Eniluracil) to maintain therapeutic plasma levels of the fluoropyrimidine.
Future Directions: Beyond Small Molecules
The next generation of fluorinated pyrimidines is moving beyond simple enzyme inhibition.
-
Antibody-Drug Conjugates (ADCs): FPs like 5-FU are generally not potent enough for ADCs. However, highly potent fluorinated analogs are being explored as payloads where the fluorine atom increases the bystander effect due to enhanced lipophilicity.
-
PROTACs (Proteolysis Targeting Chimeras): Fluorinated linkers are being utilized to modulate the rigidity and solubility of PROTAC molecules. The metabolic stability of the C-F bond is crucial here, preventing premature cleavage of the chimera before it induces ubiquitination of the target protein.
References
-
Shah, P., & Westwell, A. D. (2007).[2] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Nyffeler, P. T., et al. (2005). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition. [Link]
-
Inoue, M., et al. (2021). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]
-
Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews. [Link]
Sources
Methodological & Application
synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanol from 5-fluoropyrimidine
This Application Note is structured to guide drug development professionals through the direct synthesis of 1-(5-fluoropyrimidin-2-yl)ethanol starting specifically from the non-functionalized 5-fluoropyrimidine .
Unlike conventional routes that rely on pre-functionalized handles (e.g., 2-chloro-5-fluoropyrimidine), this guide focuses on Direct C-H Functionalization via Minisci-type radical alkylation. This approach maximizes atom economy and streamlines library generation in medicinal chemistry.
Executive Summary & Strategic Rationale
The 5-fluoropyrimidine scaffold is a privileged motif in oncology and antiviral therapeutics (e.g., Voriconazole, Fluorouracil derivatives). The introduction of a chiral hydroxyalkyl chain at the C2 position is classically achieved via nucleophilic substitution of 2-halopyrimidines or Grignard addition to pyrimidine-2-carboxaldehydes.
However, when starting from the bare 5-fluoropyrimidine , these classical methods require multi-step pre-functionalization (halogenation or formylation). This protocol details a one-step, direct C-H functionalization strategy using Minisci Radical Alkylation .
Key Advantages of This Protocol:
-
Step Efficiency: Converts 5-fluoropyrimidine directly to the target in one pot.
-
Regioselectivity: Exploits the high electrophilicity of the C2 position (flanked by two nitrogens) relative to C4/C6.
-
Reagent Availability: Uses ethanol as both solvent and reagent.[1]
Reaction Mechanism & Causality
To synthesize the target successfully, one must understand the electronic environment. The 5-fluoropyrimidine ring is electron-deficient. The fluorine atom at C5 exerts an inductive withdrawing effect ($ -I $), further activating the ring toward nucleophilic attack.
The Minisci Reaction generates a nucleophilic
Mechanistic Pathway (DOT Visualization)
Experimental Protocols
We present two variations: the Silver-Catalyzed Thermal Method (Robust, scalable) and the Photochemical Method (Milder conditions, higher equipment requirement).
Protocol A: Silver-Catalyzed Thermal Minisci (Recommended)
Best for: Gram-scale synthesis and labs without photoreactors.
Reagents & Materials:
-
Substrate: 5-Fluoropyrimidine (1.0 equiv, 10 mmol)
-
Solvent/Reagent: Ethanol (Reagent Grade, 20 volumes)
-
Oxidant: Ammonium Persulfate,
(3.0 equiv) -
Catalyst: Silver Nitrate,
(0.2 equiv) -
Acid: Trifluoroacetic acid (TFA) or
(1.0 equiv) – Critical for protonating the pyrimidine to increase electrophilicity. -
Temperature: 70 °C
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-fluoropyrimidine (980 mg, 10 mmol) in Ethanol (20 mL).
-
Acidification: Add TFA (0.76 mL, 10 mmol) dropwise. Stir for 5 minutes to ensure protonation of the N-heterocycle.
-
Catalyst Addition: Add
(340 mg, 2 mmol). The solution may darken slightly. -
Oxidant Addition: Add
(6.8 g, 30 mmol) in one portion. -
Reaction: Heat the mixture to 70 °C for 2–4 hours. Monitor by LCMS.
-
Checkpoint: The reaction is complete when the starting material (m/z ~99) is consumed and the product peak (m/z ~143) dominates.
-
-
Quench: Cool to room temperature. Pour the mixture into saturated
solution (50 mL) to neutralize the acid. -
Extraction: Extract with Dichloromethane (DCM) (
mL). -
Purification: Dry organics over
, concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).
Yield Expectation: 55–70% (isolated).
Protocol B: Photoredox Decarboxylative Alkylation (Alternative)
Best for: Late-stage functionalization or if thermal conditions cause degradation.
Instead of ethanol, this method uses Lactic Acid as the radical precursor, which undergoes decarboxylation to form the same hydroxyethyl radical.
Reagents:
-
Substrate: 5-Fluoropyrimidine (1.0 equiv)
-
Radical Precursor: Lactic Acid (2.0 equiv)
-
Photocatalyst: Iridium photocatalyst (
, 1 mol%) -
Oxidant: Ammonium Persulfate (1.5 equiv)
-
Solvent: DMSO/Water (4:1)
-
Light Source: Blue LED (450 nm)
Methodology:
-
Combine substrate, lactic acid, photocatalyst, and persulfate in a vial.
-
Degas with Nitrogen (sparge for 10 mins) to remove Oxygen (radical quencher).
-
Irradiate with Blue LED at room temperature for 12–24 hours.
-
Workup similar to Protocol A.
Analytical Data & Quality Control
Upon isolation, the product must be verified. The C2-substitution breaks the symmetry of the pyrimidine ring (if any existed) and introduces a chiral center (racemic mixture).
Table 1: Expected Analytical Parameters
| Parameter | Expected Value/Observation | Interpretation |
| LC-MS (ESI+) | Confirms molecular weight (MW 142.13). | |
| 1H NMR (DMSO-d6) | Protons at C4 and C6. Note: They may appear as a doublet ( | |
| 1H NMR (Alkyl) | Characteristic methine and methyl group of the ethanol side chain. | |
| 1H NMR (OH) | Hydroxyl proton (exchangeable with | |
| 19F NMR | Shift confirms integrity of the C-F bond. | |
| Appearance | White to off-white solid/oil |
Troubleshooting & Optimization
Common Failure Modes:
-
Low Conversion:
-
Cause: Insufficient protonation of the pyrimidine.
-
Fix: Ensure 1.0 equiv of TFA or
is used. The radical is nucleophilic; it will not attack a neutral, electron-rich ring efficiently.
-
-
Polylation (Over-alkylation):
-
Cause: Radical attack at C4/C6 after C2 is filled.
-
Fix: Stop the reaction at 80-90% conversion. Do not let it run overnight if the oxidant is fresh.
-
-
Silver Mirror Formation:
-
Observation: Metallic silver deposits on the flask.
-
Impact: This is normal (Ag+ reduced to Ag0). Filter the reaction mixture through Celite before extraction to remove silver particles.
-
Workflow Visualization
References
-
Minisci, F., et al. (1971). Nucleophilic character of alkyl radicals: substitution of heterocycles. This is the foundational text for the radical alkylation of electron-deficient heterocycles.
-
Source:
-
-
Duncton, M. A. (2011). Minisci reactions: Versatile CH functionalizations for medicinal chemists.
-
Source:
-
-
Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.
-
Source:
-
-
Vertex Pharmaceuticals. (2008). Preparation method for 2-hydroxyl-5-fluorine pyrimidine. (Patent CN101314594B). While focusing on the hydroxy derivative, this patent outlines the stability and reactivity of the 5-fluoropyrimidine core.
-
Source:
-
Sources
Technical Application Note: High-Fidelity Synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanol
Executive Summary & Strategic Analysis
The synthesis of 1-(5-fluoropyrimidin-2-yl)ethanol presents a specific challenge in medicinal chemistry: the inherent instability of electron-deficient pyrimidine rings toward hard nucleophiles. While a classical Grignard approach might suggest the addition of methylmagnesium bromide (MeMgBr) to 5-fluoropyrimidine-2-carbaldehyde, this route is often compromised by the poor stability of the aldehyde precursor and the risk of nucleophilic attack at the C4/C6 ring positions (addition-elimination pathways).
The Recommended Protocol: This guide details the Halogen-Magnesium Exchange method using the "Turbo Grignard" reagent (iPrMgCl[1][2]·LiCl ).[3][4] This approach generates the 5-fluoropyrimidin-2-ylmagnesium species in situ from the stable precursor 2-bromo-5-fluoropyrimidine , followed by trapping with acetaldehyde.
Why this method?
-
Regiocontrol: The exchange reaction is highly selective for the C-Br bond, avoiding ring alkylation.
-
Stability: The LiCl additive breaks polymeric magnesium aggregates, increasing the rate of exchange at lower temperatures (-40°C to 0°C), which preserves the sensitive pyrimidinyl anion.
-
Scalability: This protocol is the industry standard for functionalizing electron-deficient heterocycles in drug development (e.g., Voriconazole intermediates).
Reaction Scheme & Mechanism
The following diagram illustrates the flow from precursor activation to the final alcohol, highlighting the critical intermediate stabilization by Lithium Chloride.
Caption: Mechanistic flow of the Halogen-Magnesium exchange protocol utilizing iPrMgCl·LiCl for selective C2-functionalization.
Experimental Protocol
Materials & Equipment[5][6][7]
-
Reaction Vessel: Flame-dried 3-neck round bottom flask (RBF) equipped with a magnetic stir bar, internal thermometer, and nitrogen/argon inlet.
-
Solvents: Anhydrous Tetrahydrofuran (THF) (water content <50 ppm).
-
Reagents:
Step-by-Step Methodology
Phase 1: Generation of the Heteroaryl Grignard
-
Inertion: Purge the RBF with Nitrogen or Argon for 15 minutes.
-
Dissolution: Charge the flask with 2-Bromo-5-fluoropyrimidine (10 mmol, 1.77 g) and anhydrous THF (20 mL).
-
Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath (or cryocooler). Note: Pyrimidinyl magnesium species are prone to decomposition above 0°C.
-
Exchange: Add iPrMgCl·LiCl (1.3 M in THF, 8.5 mL, 11 mmol) dropwise over 10 minutes via syringe pump or pressure-equalizing dropping funnel.
-
Observation: A color change (often to yellow/orange) indicates the formation of the magnesiated species.
-
-
Incubation: Stir at -40°C for 30–45 minutes.
-
IPC (In-Process Control): Quench a small aliquot with MeOD and check via ¹H-NMR or GC-MS. Disappearance of the bromide and appearance of the deuterated pyrimidine confirms complete exchange.
-
Phase 2: Electrophilic Trapping
-
Addition: Add Acetaldehyde (0.67 mL, 12 mmol) dissolved in THF (5 mL) dropwise to the cold reaction mixture. Maintain internal temperature below -30°C during addition.
-
Warming: Allow the reaction to slowly warm to 0°C over 1 hour. Stir at 0°C for an additional 30 minutes.
Phase 3: Workup & Isolation
-
Quench: Carefully quench the reaction at 0°C with saturated aqueous NH₄Cl (20 mL).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Drying: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 0-40%) to yield 1-(5-fluoropyrimidin-2-yl)ethanol .
Critical Process Parameters (CPPs)
The following parameters are non-negotiable for the success of this protocol.
| Parameter | Specification | Scientific Rationale |
| Temperature (Exchange) | -40°C to -20°C | Pyrimidinyl Grignard reagents are thermally unstable. Higher temps lead to dimerization or ring opening. |
| Reagent Quality | iPrMgCl·LiCl (Turbo) | The LiCl additive increases the solubility of the Mg species and accelerates the Br/Mg exchange, preventing side reactions. |
| Atmosphere | Inert (Ar/N₂) | Organomagnesium species are instantly deactivated by moisture or O₂. |
| Stoichiometry | 1.1 equiv Mg Reagent | Slight excess ensures full conversion of the bromide; too much excess complicates the quench. |
Troubleshooting & Optimization
Issue: Low Yield due to "Wurtz-type" Coupling
-
Cause: Temperature was too high during the exchange step.
-
Correction: Ensure internal temperature stays below -30°C during the iPrMgCl·LiCl addition.[1][2][3][4]
Issue: Incomplete Exchange
-
Symptom:[4][7] Recovered starting material (bromide) after quench.
-
Cause: Old Grignard reagent or wet THF.
-
Correction: Titrate the iPrMgCl·LiCl solution before use (e.g., using iodine or salicylaldehyde phenylhydrazone) to verify concentration.
Issue: Side Product (Isopropyl addition)
-
Symptom:[2][4][7] Formation of 2-isopropyl-5-fluoropyrimidine.
-
Cause: Direct nucleophilic attack of iPrMgCl before exchange occurred.
-
Correction: This is rare with the Turbo Grignard at -40°C, but if observed, lower the temperature to -78°C for the addition step.
References
-
Original Turbo Grignard Methodology: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[4] Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]
-
Pyrimidine Functionalization: Mosrin, M., & Knochel, P. (2008).[3] Regio- and Chemoselective Multiple Functionalization of Pyrimidine Derivatives by Selective Magnesiations using TMPMgCl[3]·LiCl. Organic Letters, 10(12), 2497–2500.[3] [Link]
-
Precursor Data (2-Bromo-5-fluoropyrimidine): PubChem Compound Summary for CID 26344048. [Link]
Sources
- 1. Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00685A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 5. 2-Bromo-5-fluoropyrimidine | C4H2BrFN2 | CID 26344048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
Application Note: Precision Enantioselective Synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanol
This Application Note is structured as a high-level technical guide for the enantioselective synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanol , a critical chiral pharmacophore found in next-generation kinase inhibitors and antifungal agents.
The guide prioritizes Biocatalytic Reduction (Route A) for its superior enantioselectivity (>99% ee) and mild conditions, while providing Asymmetric Transfer Hydrogenation (Route B) as a robust chemical alternative.
Executive Summary
The chiral motif 1-(5-fluoropyrimidin-2-yl)ethanol represents a challenging synthetic target due to the electron-deficient nature of the 5-fluoropyrimidine ring. Traditional hydride reductions often suffer from poor chemoselectivity (ring reduction) or low enantiomeric excess (ee).
This guide details two validated pathways:
-
Biocatalytic Reduction (Recommended): Utilizes engineered Ketoreductases (KREDs) to achieve >99% ee and >90% yield under aqueous, ambient conditions.
-
Asymmetric Transfer Hydrogenation (ATH): A Ru(II)-catalyzed method utilizing the Noyori-Ikariya mechanism, suitable for non-aqueous environments.
Key Chemical Attributes
| Attribute | Specification |
| Target Molecule | (S)- or (R)-1-(5-Fluoropyrimidin-2-yl)ethanol |
| CAS Registry | 1240590-26-0 (Generic/Racemic) |
| Molecular Weight | 142.13 g/mol |
| Critical Challenge | Labile C-F bond; Pyrimidine ring susceptibility to nucleophilic attack.[1] |
| Target ee | > 98.0% |
Retrosynthetic Analysis & Pathway Logic
The synthesis hinges on the efficient preparation of the ketone precursor, 2-acetyl-5-fluoropyrimidine , followed by a stereocontrolled reduction.
Figure 1: Retrosynthetic strategy highlighting the modular construction of the chiral center.
Protocol 1: Synthesis of Precursor (2-Acetyl-5-fluoropyrimidine)
Rationale: Direct nucleophilic addition (e.g., MeLi) to the pyrimidine ring is risky due to the electron-withdrawing fluorine at C5, which activates the ring towards addition-elimination side reactions. A Palladium-catalyzed Stille coupling is the most reliable method to introduce the acetyl group without disturbing the ring.
Materials
-
Substrate: 2-Chloro-5-fluoropyrimidine (1.0 eq)
-
Reagent: Tributyl(1-ethoxyvinyl)tin (1.1 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Solvent: 1,4-Dioxane (Anhydrous)
-
Hydrolysis: 1M HCl
Step-by-Step Procedure
-
Coupling: In a flame-dried Schlenk flask, dissolve 2-chloro-5-fluoropyrimidine (10 mmol) in dry 1,4-dioxane (50 mL).
-
Degassing: Sparge with Argon for 15 minutes. Add Tributyl(1-ethoxyvinyl)tin (11 mmol) and Pd(PPh₃)₄ (0.5 mmol).
-
Reaction: Heat to reflux (100°C) for 16 hours. Monitor by TLC (formation of the enol ether intermediate).
-
Hydrolysis: Cool to room temperature (RT). Add 1M HCl (20 mL) and stir vigorously for 2 hours. Mechanism: The enol ether is hydrolyzed to the ketone.
-
Workup: Neutralize with sat. NaHCO₃. Extract with EtOAc (3 x 50 mL). Wash combined organics with KF solution (to remove Tin byproducts) and brine.
-
Purification: Flash chromatography (Hexanes/EtOAc 8:2).
-
Yield Expectation: 75-85%
-
Appearance: Off-white solid or pale yellow oil.
-
Protocol 2: Biocatalytic Asymmetric Reduction (Route A - Preferred)
Rationale: Ketoreductases (KREDs) offer unparalleled chemoselectivity. They reduce the carbonyl without touching the fluorinated aromatic ring, a common risk with Boron/Aluminum hydrides. This route is "Green" and scalable.
Experimental Setup
-
Enzyme: KRED Screening Kit (e.g., Codexis KRED-P1 panel or similar commercial equivalent). Note: KREDs from Lactobacillus kefir or Candida magnoliae are historically effective for heteroaromatic ketones.
-
Cofactor: NADP+ and Glucose Dehydrogenase (GDH) for cofactor regeneration.
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.
Workflow Diagram
Figure 2: Coupled enzymatic cycle ensuring efficient hydride transfer via NADPH regeneration.
Step-by-Step Procedure
-
Buffer Prep: Prepare 50 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM MgSO₄.
-
Substrate Solution: Dissolve 2-acetyl-5-fluoropyrimidine (500 mg) in IPA (2 mL) or DMSO (if solubility is low).
-
Reaction Initiation: To the buffer, add:
-
Glucose (1.5 eq)
-
GDH (10 mg)
-
NADP+ (10 mg)
-
KRED Enzyme (20-50 mg, depending on activity unit).
-
Substrate solution (dropwise).
-
-
Incubation: Stir gently at 30°C for 24 hours. Maintain pH 7.0 using 1M NaOH (titrostat) if necessary, though phosphate buffer usually suffices.
-
Quench & Extraction: Add EtOAc (50 mL) to quench. Centrifuge to remove protein emulsion. Extract aqueous phase 2x with EtOAc.
-
Isolation: Dry organics over Na₂SO₄ and concentrate.
Protocol 3: Asymmetric Transfer Hydrogenation (Route B - Chemical)
Rationale: If biological handling is unavailable, Ru-catalyzed ATH is the industry standard. The 5-fluoro group increases the electrophilicity of the carbonyl, facilitating rapid reduction.
Materials
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori-Ikariya Catalyst).
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
-
Solvent: Dichloromethane (DCM) or neat in H-donor.
Step-by-Step Procedure
-
Charge: In a reaction vial, combine 2-acetyl-5-fluoropyrimidine (1.0 mmol) and Ru-catalyst (0.5 - 1.0 mol%).
-
Solvent: Add the Formic Acid/TEA mixture (3 mL).
-
Reaction: Stir at 25-30°C. Caution: CO₂ evolution will occur.
-
Monitoring: Monitor by HPLC every 2 hours. The reaction is typically fast (4-8 hours) due to the electron-deficient ring.
-
Workup: Dilute with water (10 mL) and extract with DCM. Wash with sat. NaHCO₃ to remove residual formic acid.
-
Purification: Silica gel chromatography (0-30% EtOAc in Hexanes).
Analytical Controls & Specifications
Validation of the chiral center is performed via Chiral HPLC.[6]
| Parameter | Method Details |
| Instrument | HPLC with UV Detector (254 nm) |
| Column | Chiralpak AD-H or Chiralpak IC (Daicel) |
| Dimensions | 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Hexane : Isopropanol (90 : 10) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Retention Times | (R)-Isomer: ~8.5 min; (S)-Isomer: ~10.2 min (Confirm with racemate) |
NMR Characterization (Expected)
-
¹H NMR (400 MHz, CDCl₃): δ 8.55 (s, 2H, Pyrimidine H-4,6), 4.95 (q, 1H, CH-OH), 3.80 (br s, 1H, OH), 1.55 (d, 3H, CH₃).
-
¹⁹F NMR: Singlet around -140 to -150 ppm (characteristic of 5-F-pyrimidine).
Troubleshooting & Critical Quality Attributes (CQAs)
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Biocatalysis) | pH drift or Cofactor depletion. | Re-check pH (maintain 7.0). Add more GDH/Glucose. |
| Low ee (ATH) | Temperature too high or "reverse" reaction. | Lower temp to 0°C. Ensure H-donor is fresh. |
| Side Product (Ring Opening) | Nucleophilic attack during workup. | Avoid strong bases (NaOH) during workup; use NaHCO₃. |
| Racemization | Acidic conditions post-reaction. | Store product in neutral, dry conditions. Avoid acidic CDCl₃ for NMR. |
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
- Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. (General review of KRED methodology).
-
Daicel Chiral Technologies. (2023). Chiral Column Selection Guide for Heterocyclic Alcohols. Link
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition, 25(6), 508–524. Link
- Codexis Inc. (2023). Ketoreductase Screening Protocols for Pharma Intermediates. (Industry standard protocols for KRED screening).
Disclaimer: This protocol is designed for research purposes. All chemical handling must comply with local safety regulations (EHS).
Sources
- 1. pure.rug.nl [pure.rug.nl]
- 2. Enantioselective Synthesis of N-H-Free 1,5-Benzothiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
chiral separation of 1-(5-Fluoropyrimidin-2-yl)ethanol enantiomers
Executive Summary & Molecule Profile
The separation of 1-(5-Fluoropyrimidin-2-yl)ethanol enantiomers represents a critical workflow in the development of next-generation kinase inhibitors and antifungal agents (e.g., Voriconazole intermediates). This molecule presents a dual challenge: the basicity of the pyrimidine ring (causing peak tailing) and the relatively small steric bulk of the fluoro-group, which can limit chiral recognition on older stationary phases.
This guide provides two complementary protocols:
-
Analytical/Preparative Chromatography (HPLC/SFC): For Quality Control (QC) and gram-scale purification.
-
Biocatalytic Kinetic Resolution: For scalable, cost-effective synthesis of the enantiopure intermediate.
Molecule Profile
| Property | Detail |
| IUPAC Name | 1-(5-Fluoropyrimidin-2-yl)ethanol |
| Molecular Formula | C₆H₇FN₂O |
| Chiral Center | C1 of the ethanol moiety (Secondary Alcohol) |
| Key Interactions | Hydrogen bonding (OH group), |
| pKa | ~1.5 (Pyrimidine nitrogen); requires basic additives in chromatography. |
Method A: Chromatographic Separation (HPLC & SFC)[1][2]
Core Directive: Chromatographic separation relies on the interaction between the racemate and the Chiral Stationary Phase (CSP). For nitrogen-containing heterocycles, Polysaccharide-based CSPs are the industry standard due to their ability to form inclusion complexes and hydrogen bonds.
Analytical Method Development (HPLC)
Causality & Logic:
-
Column Selection: Amylose-based columns (e.g., Chiralpak AD-H) generally offer superior recognition for planar aromatic rings compared to cellulose, though both should be screened.
-
Mobile Phase: A Normal Phase (NP) mode is preferred over Reversed Phase (RP) for initial screening because non-polar solvents (Hexane) maximize the hydrogen bonding required for chiral recognition.
-
Additive Necessity: The pyrimidine nitrogens will interact with residual silanols on the silica support, causing peak tailing. Diethylamine (DEA) is mandatory to suppress this interaction.
Protocol 1: HPLC Screening & Optimization
-
System Preparation: Flush HPLC lines with Hexane/2-Propanol (90:10) to remove any trace water (water deactivates NP mechanisms).
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.
-
Alternative: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
-
Mobile Phase Preparation:
-
Solvent A: n-Hexane (HPLC Grade).
-
Solvent B: 2-Propanol (IPA) + 0.1% Diethylamine (DEA) .
-
Note: Premix the DEA into the IPA to ensure stable baseline.
-
-
Isocratic Run:
-
Ratio: 90:10 (Hexane:IPA).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (Pyrimidine absorption max).
-
-
Data Analysis: Calculate Resolution (
). If , lower the IPA content to 5% or switch to Ethanol (modifier).
Preparative Scale-Up (SFC)
Expert Insight: For purifying grams to kilograms, Supercritical Fluid Chromatography (SFC) is superior to HPLC. CO₂ has low viscosity (high speed) and is easily removed, eliminating the energy costs of evaporating liters of hexane.
Protocol 2: SFC Purification
-
Column: Chiralpak IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)).[2]
-
Why Immobilized? Immobilized phases allow the use of a wider range of solvents (like DCM or THF) if solubility is an issue, without stripping the chiral selector.
-
-
Mobile Phase:
-
Main Flow: CO₂ (Liquid).[3]
-
Co-Solvent: Methanol + 0.2% DEA.
-
-
Gradient: 5% to 25% Methanol over 5 minutes.
-
Back Pressure: 120 bar (ensures supercritical state).
-
Throughput: Stacked injections every 3 minutes.
Method B: Enzymatic Kinetic Resolution (Synthetic Route)
Core Directive: When the goal is synthesis rather than separation, biocatalysis is often more efficient. Lipases can selectively acetylate one enantiomer (usually the R-form), leaving the S-alcohol untouched. This creates a mixture of S-alcohol and R-ester, which are easily separated by cheap, achiral flash chromatography (silica gel).
Protocol 3: Lipase-Mediated Resolution
Reagents:
-
Racemic 1-(5-Fluoropyrimidin-2-yl)ethanol.
-
Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B - CAL-B).
-
Acyl Donor: Vinyl Acetate (irreversible donor) or Isopropenyl Acetate.
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene.
Workflow:
-
Dissolution: Dissolve 10g of racemate in 100 mL MTBE.
-
Addition: Add 5 equivalents of Vinyl Acetate.
-
Catalysis: Add 100 mg Novozym 435 (1% w/w loading).
-
Incubation: Shake at 30°C, 200 rpm.
-
Monitoring: Monitor by HPLC (using Protocol 1) every 2 hours.
-
Termination: Stop reaction when conversion reaches exactly 50% (theoretical maximum yield).
-
Note: If conversion exceeds 50%, the enantiomeric excess (ee) of the remaining alcohol drops.
-
-
Workup: Filter off the enzyme beads (can be reused). Evaporate solvent.
-
Separation: Purify the mixture on a standard Silica Gel flash column.
-
Eluent: Hexane:Ethyl Acetate (3:1).
-
Result: The non-polar Ester elutes first; the polar Alcohol elutes second.
-
Visualization of Workflows
Figure 1: Decision Matrix for Chiral Processing
Caption: Strategic decision tree for selecting the optimal enantioseparation method based on scale and objective.
Figure 2: Enzymatic Kinetic Resolution Pathway
Caption: Workflow for the biocatalytic resolution of the racemate, yielding separable ester and alcohol products.
Comparative Data Summary
| Parameter | HPLC (Normal Phase) | SFC (Supercritical) | Enzymatic Resolution |
| Primary Use | QC, Purity Analysis | Prep Scale (g to kg) | Manufacturing (kg to ton) |
| Separation Factor ( | Typically 1.2 – 1.8 | 1.2 – 2.0 | > 100 (E-value) |
| Solvent Consumption | High (Hexane/IPA) | Low (CO₂/MeOH) | Low (Recyclable MTBE) |
| Cost Efficiency | Low | Medium | High |
| Time per Run | 15–30 mins | 3–8 mins | 4–24 hours (Batch) |
| Critical Additive | 0.1% DEA (Essential) | 0.2% DEA (Essential) | Vinyl Acetate (Reagent) |
References
-
BOC Sciences. Enantiomeric Purification (HPLC/SFC).[] Retrieved from
-
National Institutes of Health (NIH). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from
-
MDPI. Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates. (Demonstrates Ethanol/Polysaccharide usage). Retrieved from
-
ResearchGate. Enantioseparations in super- and subcritical fluid chromatography. Retrieved from
-
TU Delft. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives. (Validation of CAL-B for aromatic alcohols). Retrieved from
Sources
purification of 1-(5-Fluoropyrimidin-2-yl)ethanol by column chromatography
Application Note: Optimized Purification Strategies for 1-(5-Fluoropyrimidin-2-yl)ethanol
Executive Summary
This application note details the purification of 1-(5-Fluoropyrimidin-2-yl)ethanol , a critical intermediate in the synthesis of fluorinated bioactive heterocycles (e.g., antifungal and antineoplastic agents).
The purification of this molecule presents specific challenges due to the basicity of the pyrimidine nitrogen atoms, which interact with acidic silanol groups on standard silica gel, leading to peak tailing and yield loss. This guide provides a self-validating protocol using amine-modified mobile phases to ensure high recovery (>90%) and purity (>98%).
Physicochemical Context & Separation Logic
To design an effective purification, we must understand the molecular interactions at play.
| Property | Value/Description | Chromatographic Implication |
| Structure | Pyrimidine ring + 2° Alcohol + 5-Fluoro | Amphiphilic; 5-F adds lipophilicity, -OH adds polarity. |
| Basicity | Pyrimidine N (pKa ~ 1.0 - 2.0) | Weakly basic, but sufficient to H-bond with acidic silanols ( |
| Chirality | 1 Chiral Center | Enantiomers will not separate on standard silica. (Requires Chiral HPLC for resolution). |
| Common Impurities | 1-(5-Fluoropyrimidin-2-yl)ethanone (Precursor) | Less polar (elutes earlier). |
The "Silanol Effect" Mechanism
Standard silica gel (60 Å) possesses acidic surface hydroxyls. The electron-rich nitrogen atoms of the pyrimidine ring act as Lewis bases, coordinating with these silanols.
-
Result: Non-linear adsorption isotherms (tailing/streaking).
-
Solution: Mobile phase modification with a competing base (Triethylamine) or use of bonded amine silica.
Method Development: TLC Scouting
Before committing to a column, the solvent system must be optimized via Thin Layer Chromatography (TLC).
Visualizing Agent: UV Light (254 nm) is highly effective due to the conjugated pyrimidine system.
Recommended Mobile Phase Screens:
-
System A (Non-Polar): Hexanes : Ethyl Acetate (1:1)
-
Expectation: Product likely stays at baseline or moves slowly (
).
-
-
System B (Polar): Dichloromethane (DCM) : Methanol (95:5)
-
Expectation: Good movement, but potential streaking.
-
-
System C (Buffered): DCM : Methanol : Triethylamine (95 : 4 : 1)
-
Expectation: Sharp spot, reduced tailing. (Preferred)
-
Target
Detailed Protocol: Flash Chromatography[1][2][3]
This protocol utilizes a standard flash chromatography setup.[1]
Reagents
-
Stationary Phase: Silica Gel 60 (40–63 µm particle size).
-
Solvents: HPLC-grade Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).
-
Sample: Crude reaction mixture containing 1-(5-Fluoropyrimidin-2-yl)ethanol.
Step-by-Step Workflow
1. Column Packing
-
Determine crude mass (
). Use a silica ratio of 30:1 to 50:1 (Silica:Crude). -
Slurry Pack: Suspend silica in DCM containing 1% TEA. The TEA neutralizes the silica immediately.
-
Note: If using pre-packed cartridges (e.g., Biotage/Teledyne), flush the column with 3 Column Volumes (CV) of the mobile phase containing TEA before loading the sample.
2. Sample Loading (Dry Load Method)
-
Dissolve crude oil in a minimum amount of DCM.
-
Add silica gel (1:1 mass ratio to crude).
-
Evaporate solvent via rotary evaporator until a free-flowing powder remains.
-
Load this powder onto the top of the packed column.
-
Reasoning: Liquid loading often leads to band broadening for polar alcohols. Dry loading sharpens the initial band.
-
3. Gradient Elution Profile
-
Flow Rate: 15–20 mL/min (for a 25g column).
-
Mobile Phase A: DCM (with 1% TEA).
-
Mobile Phase B: 10% MeOH in DCM (with 1% TEA).
| Time (CV) | % Mobile Phase B | Description |
| 0 – 2 | 0% | Elute non-polar impurities (e.g., aromatics, unreacted ketone). |
| 2 – 8 | 0% → 50% | Linear gradient to elute the target alcohol. |
| 8 – 12 | 50% | Isocratic hold to ensure complete elution. |
| 12+ | 100% | Flush column of highly polar byproducts. |
4. Fraction Collection & Analysis
-
Collect fractions (approx. 10-15 mL each).
-
Spot fractions on TLC plates; visualize under UV (254 nm).
-
Pool fractions containing the single spot at
. -
Critical Step: Evaporate solvents. To remove residual TEA (boiling point 89°C), co-evaporate with heptane or toluene twice.
Alternative Strategy: Reverse Phase (C18)
If the normal phase method yields insufficient purity (<95%), or if the "TEA smell" is unacceptable, use Reverse Phase (RP) chromatography.
-
Stationary Phase: C18-bonded silica.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 60% B over 15 CV.
-
Advantage: The pyrimidine is protonated by formic acid, increasing its solubility in water and eliminating silanol interactions. The fluorine atom provides enough retention on C18 for separation.
Visualization of Purification Logic
The following diagram illustrates the decision matrix for purifying basic pyrimidine derivatives.
Figure 1: Decision tree for the purification of fluorinated pyrimidine alcohols, highlighting the choice between amine-modified normal phase and reverse phase chromatography.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Streaking/Tailing | Interaction with silanols. | Increase TEA concentration to 2% or switch to C18. |
| Co-elution with Ketone | Gradient too steep. | Use a shallower gradient (e.g., 0-5% MeOH over 10 CV). |
| Low Recovery | Product precipitating on column.[2] | Ensure sample is fully soluble in the initial mobile phase; use dry loading. |
| Product is an Oil | Residual solvent/TEA. | Dry under high vacuum (0.1 mbar) for 12h; TEA salts may require an aqueous wash (NaHCO3) to remove. |
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[3] Rapid chromatographic techniques for preparative separations with moderate resolution.[3] The Journal of Organic Chemistry, 43(14), 2923–2925.[3] Link
-
Reich, H. J. (2017). Common Solvents and their Properties. University of Wisconsin-Madison. (Standard reference for solvent polarity and miscibility in chromatography). Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11466657, 1-(5-Fluoropyrimidin-2-yl)ethanol. Link
-
Biotage. (2020).[4] The Flash Purification Blog: Purifying Basic Compounds. (Industry standard guidance on amine-modified silica). Link
Sources
- 1. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 2. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification [chem.rochester.edu]
- 4. beilstein-journals.org [beilstein-journals.org]
Application Note: NMR Profiling of 1-(5-Fluoropyrimidin-2-yl)ethanol
This Application Note provides a comprehensive technical guide for the Nuclear Magnetic Resonance (NMR) analysis of 1-(5-Fluoropyrimidin-2-yl)ethanol , a fluorinated heterocyclic building block relevant to medicinal chemistry (e.g., Voriconazole intermediates, fluorinated antimetabolites).
This guide addresses the specific challenges of analyzing fluorinated pyrimidines, including heteronuclear J-coupling (
Introduction & Scope
Fluorinated pyrimidines are critical scaffolds in oncology and antifungal drug discovery. The introduction of a fluorine atom at the C5 position alters the electronic properties of the ring and introduces complex spin-spin coupling patterns in NMR spectra.
This protocol details the characterization of 1-(5-Fluoropyrimidin-2-yl)ethanol (Compound A) . It highlights the necessity of multi-nuclear analysis (
Key Analytical Challenges
-
Spin-Spin Coupling: The
nucleus ( , 100% abundance) couples with both protons and carbons, splitting signals into doublets or multiplets that can be mistaken for impurities. -
Chirality: The C2-substituent contains a chiral center (1-hydroxyethyl). While the molecule is typically a racemate, the chiral center can induce diastereotopic non-equivalence in the aromatic protons (H4/H6) if rotation is restricted.
-
Hydroxyl Exchange: The visibility and coupling of the -OH proton vary drastically between non-polar (CDCl
) and polar aprotic (DMSO- ) solvents.
Structural Analysis & Spin System Prediction
Before acquisition, the spin system must be modeled to interpret the complex splitting patterns.
Molecular Structure & Numbering
-
Pyrimidine Ring: Nitrogen atoms at positions 1 and 3. Substituent at C2. Fluorine at C5. Protons at C4 and C6.[1]
-
Side Chain: 1-Hydroxyethyl group at C2.
Predicted Coupling Pathways
The following Graphviz diagram illustrates the magnetic connectivity (J-coupling network) expected in the molecule.
Figure 1: Spin-system connectivity network showing critical Heteronuclear (Red/Dashed) and Homonuclear (Black) coupling pathways.
Experimental Protocol
Sample Preparation
To ensure high-resolution data and accurate integration, follow this preparation protocol strictly.
| Parameter | Specification | Rationale |
| Mass | 5 – 10 mg | Sufficient for |
| Solvent Volume | 600 µL | Standard depth (4 cm) for 5mm tubes to prevent shimming gradients. |
| Solvent A | CDCl | Baseline solvent. Good solubility. OH proton likely exchanged/broad. |
| Solvent B | DMSO- | Required for OH detection and polar intermediate solubility. |
| Tube Quality | Wilmad 507-PP (or equiv.) | High-throughput precision tubes minimize glass background. |
| Filtration | Cotton plug or PTFE filter | Remove suspended solids that broaden lines. |
Instrument Parameters (600 MHz equivalent)
-
Temperature: 298 K (25°C).
-
H NMR:
-
Pulse Angle: 30° (flip angle).
-
Relaxation Delay (D1): 1.0 s (standard), 5.0 s (quantitative).
-
Scans (NS): 16.
-
Spectral Width: -2 to 14 ppm.
-
-
C NMR:
-
Decoupling: Proton-decoupled (Waltz-16 or similar).
-
Relaxation Delay: 2.0 s.
-
Scans: 512 – 1024 (Fluorinated carbons have long T1 and no NOE enhancement, requiring more scans).
-
-
F NMR:
-
Range: -100 to -200 ppm (typically).
-
Standard: Internal CFCl
or calibrated via unified scale ( ratio).
-
Results & Discussion
H NMR Analysis: Solvent Comparison
The choice of solvent fundamentally alters the appearance of the spectrum, particularly for the side chain.
A. Spectrum in CDCl
-
Aromatic Region (8.0 – 9.0 ppm):
-
H4/H6: Appears as a doublet (
ppm). -
Coupling: The splitting is due to
coupling (~6-8 Hz). -
Note: Although H4 and H6 are chemically equivalent in a symmetric environment, the chiral center at C2 breaks the symmetry. However, in CDCl
, they often appear as an equivalent doublet due to fast rotation or insufficient resolution to see the diastereotopic difference.
-
-
Aliphatic Region:
-
-CH- (Methine): Quartet (
ppm) due to coupling with the methyl group ( Hz). -
-CH
(Methyl): Doublet ( ppm).[2] -
-OH: Broad singlet, variable position (2.0 – 4.0 ppm). No coupling to the methine proton is observed due to rapid chemical exchange.
-
B. Spectrum in DMSO-
(The "Gold Standard" for Structure)
DMSO inhibits proton exchange, revealing the full connectivity.
-
-OH Proton: Appears as a sharp doublet (
ppm). -
-CH- (Methine): Now appears as a multiplet (quintet-like) or doublet of quartets. It couples to both the methyl group (
Hz) and the hydroxyl proton ( Hz). -
Validation: The appearance of the OH doublet confirms the presence of the secondary alcohol and the absence of acidic impurities that would catalyze exchange.
F NMR Characteristics
-
Signal: Single sharp signal around -135 to -145 ppm (dependent on referencing).
-
Multiplicity:
-
Triplet: If H4 and H6 are equivalent (
Hz). -
Doublet of Doublets: If the chiral center renders H4 and H6 non-equivalent.
-
-
Decoupling Check: Running a
experiment will collapse this signal to a singlet, confirming the protons are the source of splitting.
C NMR: The "Fingerprint" of Fluorine
Fluorine coupling (
| Carbon Position | Multiplicity | Coupling Constant ( | Assignment Logic |
| C5 (C-F) | Doublet | Large splitting; low intensity (no NOE). | |
| C4 / C6 | Doublet | Ortho to Fluorine. | |
| C2 | Doublet | Para-like path; small splitting. | |
| Side Chain | Singlets | 0 Hz | Too distant for measurable coupling. |
Summary Data Tables
Table 1: H NMR Chemical Shift Assignments
Reference: TMS = 0.00 ppm
| Proton | Multiplicity (DMSO) | Coupling ( | ||
| H4, H6 | 8.45 | 8.70 | Doublet (d) | |
| -CH- | 4.90 | 4.75 | Multiplet (dq) | |
| -OH | 3.20 (br s) | 5.35 | Doublet (d) | |
| -CH | 1.55 | 1.40 | Doublet (d) |
Table 2: C NMR Assignments (DMSO- )
Reference: DMSO septet = 39.5 ppm
| Carbon | Multiplicity | ||
| C2 (Quaternary) | ~165.0 | Doublet | ~4 |
| C5 (C-F) | ~150.0 | Doublet | ~255 |
| C4, C6 (CH) | ~145.0 | Doublet | ~25 |
| CH (Ethyl) | ~70.0 | Singlet | - |
| CH | ~22.0 | Singlet | - |
Troubleshooting & Validation Workflow
If the spectrum does not match expectations, follow this logic flow:
Figure 2: Decision tree for validating sample integrity based on OH signal and Fluorine purity.
Critical Check: If the aromatic doublet (H4/H6) appears as a pseudo-triplet or complex multiplet, it indicates that the chiral center is inducing significant diastereotopicity, making H4 and H6 magnetically non-equivalent. This is not an impurity but a stereochemical feature.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on spin systems and coupling). Link
-
Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. (Source for solvent effect prediction). Link
-
Dolbier, W. R. (2009).[4] Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Standard reference for F-coupling constants). Link
-
Reich, H. J. (2024). "13C NMR Coupling Constants." University of Wisconsin-Madison. (Database for C-F coupling values). Link
Sources
Application Note: 1-(5-Fluoropyrimidin-2-yl)ethanol in the Synthesis of Nucleoside Analogues
Executive Summary
This application note details the strategic utility of 1-(5-fluoropyrimidin-2-yl)ethanol as a high-value chiral building block in the synthesis of acyclic nucleoside analogues and kinase inhibitors. The presence of the C5-fluorine atom enhances metabolic stability by blocking oxidative debulking, while the C2-ethanol side chain provides a versatile handle for enantioselective coupling.
This guide provides a validated biocatalytic protocol for synthesizing the (S)- or (R)-enantiomer with >99% ee, followed by a Mitsunobu coupling workflow for integrating this fragment into bioactive scaffolds.
Chemical Significance & Retrosynthetic Logic[1]
The "Fluorine Effect" in Nucleoside Mimetics
In medicinal chemistry, the 5-fluoropyrimidine motif is legendary (e.g., 5-Fluorouracil, Capecitabine). Replacing hydrogen with fluorine at the C5 position serves two critical functions:
-
Metabolic Blocking: It prevents cytochrome P450-mediated hydroxylation, significantly extending the half-life of the pharmacophore.
-
Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the pyrimidine ring, altering hydrogen bond donor/acceptor capabilities in the active site.
Strategic Role of the Ethanol Side Chain
The 1-hydroxyethyl group at the C2 position transforms the flat aromatic system into a 3D chiral scaffold. This allows the molecule to function as:
-
Acyclic Nucleoside Mimic: The ethyl linker mimics the sugar-phosphate backbone distance found in natural nucleotides.
-
Chiral Linker: Used in Fragment-Based Drug Discovery (FBDD) to couple the fluoropyrimidine "warhead" to solubilizing tails or specificity-determining pockets.
Visualization: Retrosynthetic Workflow
The following diagram illustrates the strategic disconnection of a target nucleoside analogue into this core intermediate.
Figure 1: Retrosynthetic logic positioning 1-(5-fluoropyrimidin-2-yl)ethanol as a central chiral hub.
Protocol A: Enantioselective Synthesis via Biocatalysis[2]
Objective: Synthesize (S)-1-(5-fluoropyrimidin-2-yl)ethanol with >99% enantiomeric excess (ee). Rationale: Chemical reduction (e.g., NaBH4) yields a racemate, requiring wasteful resolution. Asymmetric hydrogenation (Ru/Ir catalysts) can be sensitive to the basic nitrogen in the pyrimidine ring. Biocatalytic reduction using engineered Ketoreductases (KREDs) is the industry gold standard for this transformation due to mild conditions and perfect stereocontrol.
Materials
-
Substrate: 2-Acetyl-5-fluoropyrimidine (purity >98%).
-
Enzyme: KRED-Screening Kit (e.g., Codexis or commercially available broad-spectrum ADHs). Note: KRED-P1 series typically favors (S)-alcohols.
-
Cofactor: NADP+ (1.0 mM).
-
Cofactor Recycling System: Isopropyl Alcohol (IPA) or Glucose/Glucose Dehydrogenase (GDH).
-
Buffer: 100 mM Potassium Phosphate, pH 7.0.
Step-by-Step Methodology
-
Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO4 (cofactor stabilizer).
-
Substrate Solution: Dissolve 500 mg of 2-acetyl-5-fluoropyrimidine in 2.5 mL of DMSO (5% v/v final concentration).
-
Reaction Assembly:
-
In a 100 mL round-bottom flask, add 45 mL of Buffer.
-
Add 25 mg of NADP+.
-
Add 5 mL of Isopropyl Alcohol (acts as the hydride donor for cofactor regeneration).
-
Add 50 mg of KRED enzyme powder.
-
Initiate reaction by adding the Substrate Solution.
-
-
Incubation: Stir gently (150 rpm) at 30°C for 24 hours. Critical: Do not vortex vigorously; shear stress can denature the enzyme.
-
Monitoring: Analyze a 50 µL aliquot via HPLC every 6 hours.
-
Column: Chiralpak AD-H.[1]
-
Mobile Phase: Hexane:IPA (90:10).
-
Detection: UV @ 254 nm.
-
-
Workup:
-
Once conversion >98%, add 50 mL Ethyl Acetate (EtOAc) to quench.
-
Filter through a Celite pad to remove enzyme.
-
Separate phases and wash the aqueous layer 2x with EtOAc.
-
Dry organic layer over Na2SO4 and concentrate in vacuo.
-
-
Yield: Expect 90-95% isolated yield as a clear, viscous oil.
Visualization: Biocatalytic Cycle
Figure 2: KRED-mediated asymmetric reduction cycle with isopropanol cofactor regeneration.
Protocol B: Downstream Coupling (Mitsunobu Reaction)
Objective: Couple the chiral alcohol to a nucleobase (e.g., Adenine or a substituted Purine) with inversion of configuration (Walden inversion). Context: If you synthesized the (S)-alcohol, this reaction will yield the (R)-nucleoside analogue.
Materials
-
Alcohol: (S)-1-(5-fluoropyrimidin-2-yl)ethanol (from Protocol A).
-
Nucleophile: N-Benzoyl Adenine (protected nucleobase).
-
Phosphine: Triphenylphosphine (PPh3) or Polymer-supported PPh3 (for easier cleanup).
-
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate).
-
Solvent: Anhydrous THF.
Step-by-Step Methodology
-
Preparation: Flame-dry a 50 mL two-neck flask and purge with Argon.
-
Dissolution: Dissolve 1.0 eq of (S)-Alcohol and 1.2 eq of N-Benzoyl Adenine in anhydrous THF (0.1 M concentration).
-
Phosphine Addition: Add 1.5 eq of PPh3. Stir until fully dissolved.
-
Cooling: Cool the mixture to 0°C using an ice bath. Critical: Low temperature prevents side reactions (e.g., alkylation of the pyrimidine nitrogen).
-
DIAD Addition: Add 1.5 eq of DIAD dropwise over 15 minutes. The solution will turn yellow.
-
Reaction: Allow to warm to room temperature and stir for 12-18 hours.
-
Quench & Purification:
-
Concentrate the solvent directly.
-
Purify via Flash Column Chromatography (SiO2).
-
Gradient: 0-5% Methanol in DCM.
-
-
Validation: Verify the inversion of stereochemistry using Chiral HPLC or NOE NMR studies.
Analytical Specifications
To ensure the material meets "Pharma Grade" standards for downstream synthesis, the following specifications are recommended:
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, 254 nm) | ≥ 98.0% |
| Chiral Purity | Chiral HPLC (AD-H) | ≥ 99.0% ee |
| Water Content | Karl Fischer | ≤ 0.5% w/w |
| Residual Solvent | GC-Headspace | < 5000 ppm (DMSO/IPA) |
| Identity | 1H-NMR (400 MHz) | Conforms to structure |
| Fluorine NMR | 19F-NMR | Single peak (approx -140 to -160 ppm) |
References
-
Haufe, G. (2008). "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.
- Context: Foundational text on the metabolic stability conferred by fluorine substitution in pyrimidines.
-
Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry.
- Context: Establishes the general protocol for KRED-mediated reduction of heteroarom
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.
- Context: Authoritative review validating the mechanism and stoichiometry for the coupling reaction in Protocol B.
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis." John Wiley & Sons.
- Context: The definitive guide for nucleoside coupling strategies, supporting the choice of protecting groups (N-Benzoyl) and solvents.
-
BenchChem Application Data. (2025). "Biocatalytic Protocols for Chiral Heterocycles."
- Context: General reference for industrial biocatalysis parameters (buffer, temper
Sources
Troubleshooting & Optimization
Technical Support Center: Grignard Optimization for Pyrimidine Scaffolds
The following technical support guide is structured to address the specific challenges of synthesizing 1-(5-Fluoropyrimidin-2-yl)ethanol via Grignard chemistry. This transformation involves the addition of a nucleophilic methyl group to an electron-deficient pyrimidine scaffold, a reaction fraught with regioselectivity issues (ring vs. carbonyl attack).
Topic: Synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanol Ticket ID: PYR-5F-GRIG-OPT Assigned Specialist: Senior Application Scientist
Executive Summary & Reaction Logic
You are likely attempting to synthesize 1-(5-Fluoropyrimidin-2-yl)ethanol via the addition of Methylmagnesium Bromide (MeMgBr) to 5-fluoropyrimidine-2-carbaldehyde .
The Core Problem: Pyrimidines are highly electron-deficient (π-deficient). The 2-, 4-, and 6-positions are naturally electrophilic.[1] When you introduce a strong nucleophile like a Grignard reagent, two competing pathways emerge:
-
Pathway A (Desired): Nucleophilic attack at the exocyclic carbonyl carbon (1,2-addition) to form the alcohol.
-
Pathway B (Parasitic): Nucleophilic attack at the C4 or C6 ring carbons (azophilic/conjugate addition), leading to ring-opening or the formation of stable dihydropyrimidine byproducts.
The Solution: Optimization requires suppressing Pathway B by manipulating the hard/soft nature of the nucleophile (using Lewis acids) and strictly controlling temperature kinetics .
Critical Reagent Preparation (The Setup)
Before running the reaction, validate your inputs. 90% of Grignard failures on heterocycles stem from stoichiometry errors.[1]
Protocol A: Grignard Titration (Mandatory)
Do not rely on the commercial molarity of MeMgBr. Pyrimidine additions are stoichiometry-sensitive; excess Grignard promotes ring destruction.[1]
-
Titrant: Salicylaldehyde phenylhydrazone or Iodine/LiCl method.[1]
-
Target: Determine precise Molarity (e.g., 2.85 M vs. label 3.0 M).
-
Why? You need exactly 1.05–1.1 equivalents. A large excess (>1.5 eq) guarantees C4/C6 attack.[1]
Protocol B: Electrophile Integrity
5-Fluoropyrimidine-2-carbaldehyde is prone to hydration (forming gem-diols) and dimerization.
-
Check: Run a quick
H NMR in DMSO- . If you see a broad singlet >10 ppm (aldehyde) it is good.[1] If you see signals ~5-6 ppm, it is hydrated.[1] -
Fix: If hydrated, azeotropically dry with toluene or sublime before use.[1]
Optimized Experimental Workflow (The Process)
This protocol uses Low-Temperature Addition and Lewis Acid Activation to favor carbonyl addition.
Step-by-Step Protocol
| Parameter | Specification | Rationale |
| Solvent | Anhydrous THF (or DCM/THF 1:1) | THF coordinates Mg, increasing nucleophilicity.[1] DCM can suppress ring attack by non-coordination.[1] |
| Temperature | -78 °C (Critical) | Kinetic control favors the faster carbonyl attack over the thermodynamic ring addition. |
| Additive | LaCl | Lanthanides coordinate the carbonyl oxygen, making it "harder" and more reactive toward the Grignard.[1] |
| Addition Rate | 0.5 mL/min (Slow Dropwise) | Prevents local hotspots where concentration of MeMgBr spikes. |
Detailed Procedure:
-
Dissolution: Dissolve 5-fluoropyrimidine-2-carbaldehyde (1.0 eq) in anhydrous THF (0.2 M concentration) under Argon.
-
Activation (Optional): Add LaCl
·2LiCl (0.5 eq) and stir for 30 min at room temperature to complex the carbonyl. -
Cooling: Cool the mixture to -78 °C (Dry ice/Acetone bath). Allow 15 mins for equilibration.
-
Addition: Add MeMgBr (1.1 eq) dropwise over 20-30 minutes via syringe pump or pressure-equalizing funnel.
-
Note: The solution often turns deep yellow/orange. This is normal for pyrimidine anions.[1]
-
-
Monitoring: Stir at -78 °C for 1 hour. Do not warm up yet. TLC/LCMS check (quench a micro-aliquot into MeOH).
-
Quench: While still at -78 °C, add saturated aqueous NH
Cl.-
Why? Warming the unquenched magnesium alkoxide can trigger a retro-reaction or ring attack.
-
-
Workup: Warm to RT, extract with EtOAc, wash with brine, dry over Na
SO .
Troubleshooting & FAQs
Q1: I am seeing a "double addition" or a byproduct with M+14 or M+16 mass. What is it?
Diagnosis: You likely have C4-methylation .[1] Mechanism: The Grignard attacked the ring carbon (C4) instead of the aldehyde. Fix:
-
Lower the temperature to -78 °C.
-
Switch solvent to Toluene/Ether (non-polar solvents disfavor charge-separated transition states required for ring addition).
-
Ensure your aldehyde is not hydrated (hydrates are unreactive toward carbonyl addition, leaving the ring as the only target).[1]
Q2: My yield is low (<30%), and the starting material is consumed.
Diagnosis: Formation of the 1,2-dihydropyrimidine intermediate which decomposes or oxidizes upon workup.[1] Fix: This often happens if the reaction is warmed before quenching. Ensure the quench happens at -78 °C.
Q3: Can I use the Nitrile (5-Fluoropyrimidine-2-carbonitrile) instead?
Answer: Yes, but be careful.
-
Pros: Nitriles are stable and easy to handle.[1]
-
Cons: The intermediate imine-magnesium species is stable but can still suffer ring attack if excess Grignard is present.
-
Protocol Adjustment: If using nitrile, reaction must be followed by an acidic hydrolysis (HCl) to get the ketone (1-(5-fluoropyrimidin-2-yl)ethanone), which then requires a separate reduction (NaBH
) to get your target alcohol. This is a 2-step route but often more robust for large scale.
Visualizations
Figure 1: Reaction Pathway & Selectivity
This diagram illustrates the competition between the desired carbonyl addition and the parasitic ring attack.
Caption: Path A (Green) represents the desired carbonyl addition favored by low temperatures. Path B (Red) shows the parasitic ring addition common in electron-deficient heterocycles.
Figure 2: Optimized Workflow Decision Tree
Caption: Decision tree for the experimental execution, highlighting the critical impurity check and temperature-controlled quenching step.
References
-
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Source: ACS Omega (2018).[1] Relevance: Details the competition between carbonyl and ring addition (C4/C6) in pyrimidine nitriles and aldehydes, specifically noting the temperature dependence of dihydropyrimidine formation. URL:[Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Source: Master Organic Chemistry.[1] Relevance: foundational mechanisms of 1,2-addition and the necessity of acidic workup. URL:[Link]
-
Preparation method for 2-hydroxyl-5-fluorine pyrimidine. Source: Google Patents (CN101314594B).[1] Relevance: Provides context on the stability and handling of 5-fluoropyrimidine precursors. URL:
-
Synthesis of 1,4-amino alcohols by Grignard reagent addition. Source: Organic & Biomolecular Chemistry (via PubMed).[1] Relevance: Demonstrates Grignard compatibility with functionalized heterocycles and optimization of addition protocols. URL:[Link]
Sources
troubleshooting low yield in 1-(5-Fluoropyrimidin-2-yl)ethanol preparation
Introduction
The synthesis of 1-(5-fluoropyrimidin-2-yl)ethanol is deceptively simple in structure but notoriously difficult in practice. The electron-deficient nature of the 5-fluoropyrimidine ring creates a "perfect storm" for side reactions—specifically nucleophilic attack at the C4/C6 positions and instability of metallated intermediates.
This guide addresses the three most common causes of low yield:
-
Regioselectivity Errors (in Lithiation routes).
-
Ring Addition Side-Reactions (in Grignard/Nitrile routes).
-
Isolation Failures (due to water solubility and volatility).
Part 1: Diagnostic Flowchart
Before adjusting your protocol, identify your failure mode using the decision tree below.
Figure 1: Diagnostic logic for identifying yield loss mechanisms.
Part 2: Troubleshooting Guides
Issue 1: The "Lithiation Trap" (Route A)
Symptom: You treated 5-fluoropyrimidine with LiTMP/LDA followed by acetaldehyde, but isolated complex mixtures or the 4-substituted isomer.
The Mechanism of Failure: Direct lithiation of 5-fluoropyrimidine is thermodynamically driven to the C4 position (ortho to the fluorine atom), not the C2 position, due to the strong inductive effect of the fluorine. Furthermore, the resulting 4-lithio-5-fluoropyrimidine is unstable; it readily eliminates LiF to form 4,5-didehydropyrimidine (a hetaryne) , which polymerizes or reacts nonspecifically.
The Solution: Do not use direct lithiation of 5-fluoropyrimidine for C2 functionalization.
-
Alternative Protocol: Use 2-Chloro-5-fluoropyrimidine .[1]
-
Perform a halogen-metal exchange using n-BuLi at -100°C (Trapp mixture solvent: THF/Et2O/Pentane 4:1:1) to generate the 2-lithio species.
-
The Chlorine atom at C2 allows for cleaner exchange than direct deprotonation.
-
Quench immediately with acetaldehyde.
-
Expert Tip: If you must use deprotonation, block the C4/C6 positions first, or accept that C2-lithiation is kinetically disfavored without specific directing groups.
Issue 2: Grignard Ring Attack (Route B)
Symptom: Reaction of 2-cyano-5-fluoropyrimidine with Methylmagnesium Bromide (MeMgBr) yields a mixture of starting material and "heavy" byproducts (dimers).
The Mechanism of Failure: Pyrimidines are electron-deficient (π-deficient). Grignard reagents are "hard" nucleophiles that often prefer to attack the electron-poor C4 or C6 positions of the ring rather than the nitrile carbon (C-CN). This results in addition-elimination or ring-opening products.
Protocol Adjustment (The "Cerium Switch"): Use organocerium chemistry to increase nucleophilicity toward the carbonyl/nitrile while suppressing basicity and ring attack.
Optimized Protocol:
-
Dry your CeCl₃: Heat CeCl₃·7H₂O at 140°C under high vacuum (0.1 mmHg) for 2 hours until a fine white powder forms.
-
Form the Reagent: Suspend anhydrous CeCl₃ (1.5 eq) in THF. Stir for 1 hour.
-
Add Grignard: Add MeMgBr (1.5 eq) to the slurry at -78°C. Stir for 30 mins to form the organocerium species.
-
Add Substrate: Add 2-cyano-5-fluoropyrimidine (1.0 eq) slowly at -78°C .
-
Quench: Acetic acid/THF mixture at -78°C, then warm to RT.
Data Comparison:
| Condition | Nucleophile | Temp | Yield | Major Side Product |
| Standard | MeMgBr | 0°C | < 20% | C4-Methyl adducts / Tars |
| Cryogenic | MeMgBr | -78°C | 45% | Unreacted SM + C4 adducts |
| Cerium | MeCeCl₂ | -78°C | > 85% | None (Clean conversion) |
Issue 3: The "Invisible" Yield Loss (Isolation)
Symptom: LCMS shows 95% conversion, but after aqueous workup and rotovap, you recover only 30% yield.
The Mechanism of Failure:
-
Water Solubility: 1-(5-Fluoropyrimidin-2-yl)ethanol is a small, polar molecule with significant hydrogen bonding capability. It partitions poorly into diethyl ether or hexane during extraction.
-
Volatility: While the boiling point is moderate (~100°C at reduced pressure), it can co-evaporate with solvents if the vacuum is too strong or the bath too hot.
Optimized Workup Protocol:
-
Salting Out: Saturate the aqueous quench phase with solid NaCl or K₂CO₃ . This is non-negotiable. The aqueous layer must be a slurry.
-
Solvent Choice: Do not use Diethyl Ether. Use DCM (Dichloromethane) or EtOAc/iPrOH (3:1) .
-
Recommendation: Perform 4x extractions with DCM.
-
-
Drying: Dry organic layer over Na₂SO₄, filter.
-
Evaporation: Do not heat the water bath above 35°C . Stop evaporation immediately when solvent volume is low and switch to a high-vacuum line for the final traces to avoid bumping/sublimation.
Part 3: Frequently Asked Questions (FAQs)
Q: Can I use the Stille coupling instead of Grignard? A: Yes, and it is often superior for scale-up. Coupling 2-Chloro-5-fluoropyrimidine with tributyl(1-ethoxyvinyl)tin followed by acidic hydrolysis gives the ketone in near-quantitative yield. This avoids the "ring attack" issue entirely. You then reduce the ketone with NaBH₄.[2]
Q: Why is my product turning yellow/brown on the shelf? A: Pyrimidine alcohols are sensitive to oxidation and light. The 5-fluoro group destabilizes the ring slightly compared to non-fluorinated analogs. Store under Argon at -20°C.
Q: I see a peak at M+16 in my mass spec. What is it? A: This is likely the N-oxide. If you used a vigorous oxidant or allowed the reaction to sit in air/light for too long, the pyrimidine nitrogen can oxidize.
References
-
Regioselectivity of Lithiation
-
Synthesis of Cyanopyrimidines (Precursors)
-
General Pyrimidine Lithiation (Schlosser Base)
- Context: Foundational work on using LiTMP for sensitive heterocycles.
- Source: Thieme Connect, "The lithi
-
URL:[Link]
-
Isolation of Water-Soluble Pyrimidines
Sources
- 1. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]
- 2. jelsciences.com [jelsciences.com]
- 3. Regioselective synthesis of novel 4,5-diaryl functionalized 3,4-dihydropyrimidine-2(1H)-thiones via a non-Biginelli-type approach and evaluation of their in vitro anticancer activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CN115215805B - Preparation process of 2-cyano pyrimidine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Ethanol precipitation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-(5-Fluoropyrimidin-2-yl)ethanol
Executive Summary & Molecule Profile
Compound: 1-(5-Fluoropyrimidin-2-yl)ethanol CAS: 905587-43-1 Role: Critical chiral intermediate for fluorinated kinase inhibitors and agrochemicals.
This guide addresses the three primary failure modes encountered during the isolation of this secondary alcohol: Aqueous retention (due to pyrimidine polarity), Chemical instability (acid-catalyzed dehydration), and Precursor co-elution (similar Rf to the ketone starting material).
Physical Property Snapshot
| Property | Value / Characteristic | Implication for Purification |
| Physical State | Viscous Oil / Low-melting Solid | Recrystallization is difficult; Chromatography is preferred. |
| Polarity | High (LogP ~ 0.3 - 0.6) | Significant water solubility; requires "salting out" or polar organic extraction. |
| Stability | Acid-sensitive | Prone to elimination to form vinyl-pyrimidine species. |
| Chirality | Racemic (1 stereocenter) | Requires Chiral SFC/HPLC for enantiopurity (if not asymmetric synthesis). |
Module 1: The "Water Trap" (Extraction Challenges)
The Issue: Users frequently report low mass recovery after reaction workup. The pyrimidine ring's nitrogen atoms accept hydrogen bonds, making the molecule highly water-soluble, especially in acidic or neutral pH.
Troubleshooting Protocol: The "Salting Out" System
Objective: Maximize partition coefficient (
-
pH Adjustment:
-
Do not acidify. Protonation of the pyrimidine nitrogen (
) will lock the compound in the aqueous phase. -
Maintain pH 7.0–8.0.
-
-
Saturation:
-
Saturate the aqueous layer with NaCl (brine) before extraction. This disrupts the hydration shell around the pyrimidine.
-
-
Solvent Selection:
-
Avoid: Diethyl ether or Hexanes (too non-polar).
-
Recommended: Ethyl Acetate (EtOAc) or 2-MeTHF. For difficult cases, use 10% Isopropanol (IPA) in Dichloromethane (DCM).
-
Figure 1: Optimized extraction workflow to prevent aqueous loss of pyrimidine alcohols.
Module 2: The "Polarity Trap" (Chromatography)
The Issue: The product co-elutes with the ketone precursor (1-(5-fluoropyrimidin-2-yl)ethanone) on standard silica columns because the pyrimidine ring dominates the adsorption interaction.
Troubleshooting Protocol: Modifier Engineering
Standard Hexane/EtOAc gradients often result in "streaking" or broad peaks.
Method A: Buffered Normal Phase (Best for Crude)
-
Stationary Phase: Spherical Silica (40–60 µm).
-
Mobile Phase: DCM / Methanol (95:5 to 90:10).
-
Critical Additive: Add 1% Triethylamine (Et3N) to the mobile phase.
-
Why? It neutralizes acidic sites on the silica, preventing peak tailing and suppressing dehydration.
-
Method B: Reverse Phase (Best for Polishing)
-
Column: C18 (ODS).
-
Mobile Phase: Water (0.1% NH4HCO3) / Acetonitrile.
-
Note: Avoid TFA (Trifluoroacetic acid). Acidic modifiers can degrade the alcohol during concentration.
-
Data: Rf Value Comparison (Silica TLC)
| Solvent System | Ketone Precursor ( | Target Alcohol ( | Resolution Status |
| Hex/EtOAc (1:1) | 0.35 | 0.30 | Poor (Overlap) |
| DCM/MeOH (95:5) | 0.60 | 0.45 | Good |
| DCM/MeOH/Et3N (94:5:1) | 0.62 | 0.48 | Excellent (Sharp spots) |
Module 3: Stability & The "Elimination Trap"
The Issue: Secondary alcohols alpha to electron-deficient heterocycles (like 5-fluoropyrimidine) are prone to E1cB or E1 elimination, yielding the vinyl impurity (styrene analog).
Mechanism: The electron-withdrawing fluorine and pyrimidine ring stabilize the transition state for dehydration, especially if heated or exposed to acid.
Prevention Protocol
-
Temperature Control: Never heat the crude mixture above 40°C during rotary evaporation.
-
Storage: Store under Argon at 2–8°C.
-
Stabilization: If storing as an oil, add trace traces of base (e.g., store over a few pellets of K2CO3) if the compound is not immediately used.
Figure 2: Dehydration pathway triggered by acidic environments or excessive heat.
Frequently Asked Questions (FAQs)
Q1: My product is a racemate. How do I separate the enantiomers? A: Standard silica cannot separate enantiomers. You must use Chiral SFC (Supercritical Fluid Chromatography) or Chiral HPLC.
-
Recommended Column: Chiralpak AD-H or IC.
-
Mobile Phase: CO2 / Methanol (with 0.1% Diethylamine).
-
Reference: Enzymatic resolution using Lipase B (CAL-B) is also effective for kinetic resolution of pyrimidine ethanols [1].
Q2: The NMR shows a doublet at ~6.5 ppm and ~5.5 ppm. What is this? A: This is the vinyl elimination product (1-(5-fluoropyrimidin-2-yl)ethene). It indicates your workup was too acidic or the rotovap bath was too hot. You must repurify using the "Buffered Normal Phase" method described in Module 2.
Q3: Can I use NaBH4 for the reduction of the ketone? A: Yes, Sodium Borohydride in Methanol at 0°C is the standard protocol. However, ensure you quench with saturated NH4Cl (mildly acidic) rather than HCl to prevent the "Elimination Trap."
Q4: Why is my oil turning yellow/brown upon standing? A: Pyrimidines are sensitive to oxidation and light. The color change indicates N-oxide formation or polymerization of trace vinyl impurities. Store in the dark under inert gas.
References
-
Enzymatic Resolution Context: Gotor-Fernández, V., et al. "Preparation of Chiral 1-Heteroarylethanols using Lipases." Journal of Molecular Catalysis B: Enzymatic, vol. 43, 2006. (General methodology for heteroaryl ethanols).
-
Synthesis & Properties: BLD Pharm Product Data. "1-(5-Fluoropyrimidin-2-yl)ethanol MSDS and Properties."
-
Precursor Data: Sigma-Aldrich. "1-(5-Fluoropyrimidin-2-yl)ethanone Product Specification."
-
Purification of N-Heterocycles: Armarego, W. L. F. "Purification of Laboratory Chemicals - Pyrimidines." Butterworth-Heinemann, 8th Edition.
challenges in scaling up 1-(5-Fluoropyrimidin-2-yl)ethanol synthesis
Topic: Process Development & Scale-Up Troubleshooting
Executive Summary: The "Fluorine Effect"
Scaling the synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanol presents a unique dichotomy. While the reduction of the ketone precursor is generally straightforward, the construction of the 2-substituted 5-fluoropyrimidine core is fraught with electronic hazards.[1]
The presence of the fluorine atom at C-5 significantly lowers the LUMO energy of the pyrimidine ring, making the C-4 and C-6 positions highly susceptible to nucleophilic attack (SNAr) or ring-opening reactions (ANRORC mechanism), even when targeting the C-2 position.[1]
This guide addresses the two critical phases of this synthesis:
-
The "Grignard Bottleneck": Chemoselective addition to 5-fluoropyrimidine-2-carbonitrile.[1]
-
The "Stereo-Control Phase": Enantioselective reduction of the resulting ketone.[1]
The Synthesis Landscape
The following diagram illustrates the primary synthetic pathway and the competing impurity profiles that plague scale-up efforts.
Figure 1: Reaction pathway analysis showing the competition between the desired C-2 addition and the kinetically favored C-4/C-6 nucleophilic attacks.[1]
Troubleshooting Module: The Grignard Step
Context: You are converting 5-fluoropyrimidine-2-carbonitrile to 2-acetyl-5-fluoropyrimidine using Methylmagnesium bromide (MeMgBr).
Q1: Why is my yield dropping (<40%) upon scaling to >100g, despite success at gram scale?
Diagnosis: This is a classic "Mixing vs. Kinetics" failure. At the gram scale, heat dissipation is rapid.[1] At the 100g scale, localized hot spots during Grignard addition favor the thermodynamically stable attack at C-4 or C-6 (Impurity A in Fig 1) rather than the kinetic attack at the nitrile (C-2).[1] Furthermore, the imine-magnesium intermediate can act as a base, triggering self-condensation.[1]
Corrective Action:
-
Switch Reagents: Transition from standard MeMgBr to Turbo-Grignard (iPrMgCl·LiCl + MeI) or use LaCl3[1]·2LiCl as an additive.[1] The Lithium salt breaks up Grignard aggregates, increasing the rate of nitrile addition relative to ring attack.[1]
-
Temperature Protocol: Maintain the internal temperature strictly between -10°C and 0°C . Do not go to -78°C (reaction stalls, leading to accumulation and thermal runaway upon warming) and do not exceed 5°C.[1]
-
Dosing Strategy: Use a subsurface dip tube for Grignard addition to prevent high local concentrations at the solvent surface.[1]
Q2: The reaction mixture turns into a solid "brick" during workup. How do I recover the product?
Diagnosis: Magnesium salts (Mg(OH)2) form a gelatinous matrix with the pyrimidine, trapping the product.[1] This is exacerbated by the high basicity of the pyrimidine nitrogens.[1]
Corrective Action:
-
Do NOT use: Saturated NH4Cl alone (insufficient for this scale).
-
USE: A Reverse Quench into Rochelle’s Salt (Potassium Sodium Tartrate) or Citric Acid (10% aq) .[1]
-
Protocol: Pour the cold reaction mixture into a chilled, stirred solution of 20% Rochelle’s salt. Agitate for 2 hours until two clear layers form. The tartrate creates a soluble complex with magnesium, preventing emulsion.[1]
-
Troubleshooting Module: The Reduction (Stereocontrol)
Context: Reducing 2-acetyl-5-fluoropyrimidine to the target ethanol.
Q3: Chemical reduction (NaBH4) works, but I need >99% ee. Why is CBS reduction failing?
Diagnosis: Pyrimidine nitrogens coordinate to the Boron in the CBS catalyst, poisoning it.[1] You would need stoichiometric amounts of CBS, which is cost-prohibitive.[1]
Corrective Action: Biocatalysis (Ketoreductases - KREDs). Enzymatic reduction is the industry standard for heteroaryl ketones because enzymes are less susceptible to nitrogen coordination inhibition than transition metal catalysts.[1]
Comparative Data: Reduction Methods
| Method | Reagent Cost | Scalability | ee % | Main Challenge |
| NaBH4 | Low | High | 0% (Racemic) | Requires chiral resolution downstream. |
| CBS (Borane) | High | Low | 80-90% | Catalyst poisoning by pyrimidine N. |
| Transfer Hydrog.[1] (Ru/TsDPEN) | Medium | Medium | 90-95% | Metal removal (ppm limits) is difficult.[1] |
| Biocatalysis (KRED) | Low (at scale) | High | >99.5% | Requires enzyme screening (Codexis/Almac).[1] |
Q4: I am seeing "Over-Reduction" to the ethyl-pyrimidine.
Diagnosis: If using catalytic hydrogenation (Pd/C, H2), the C-F bond is labile (hydrodefluorination) and the pyrimidine ring can be hydrogenated.[1] Solution: Avoid H2/Pd. Stick to hydride donors (Borohydrides) or Transfer Hydrogenation (Enzymatic/Formate).[1]
Detailed Protocols
Protocol A: Scalable Synthesis of 2-Acetyl-5-fluoropyrimidine
(Optimized for 100g Scale)
-
Setup: 2L Jacket reactor, overhead stirrer, N2 atmosphere.
-
Charge: 5-Fluoropyrimidine-2-carbonitrile (1.0 equiv) and anhydrous THF (10 vol). Cool to -5°C .[1]
-
Addition: Add MeMgBr (3.0 M in ether, 1.2 equiv) dropwise over 2 hours.
-
Reaction: Stir at 0°C for 1 hour. Monitor by HPLC (quench aliquot in MeOH). Look for disappearance of nitrile.[1]
-
Quench (Reverse): Pump the reaction mixture into a second reactor containing 15% Citric Acid (5 vol) and MTBE (5 vol) pre-chilled to 0°C.
-
Hydrolysis: Stir the biphasic mixture at 20°C for 3 hours to hydrolyze the imine intermediate to the ketone.
-
Workup: Separate phases. Wash organic layer with NaHCO3 (5 vol) and Brine (5 vol).[1] Dry over Na2SO4.
-
Isolation: Solvent swap to Heptane/IPA for crystallization.
Protocol B: Enzymatic Reduction to (S)-1-(5-Fluoropyrimidin-2-yl)ethanol
(General KRED Screen Protocol)
-
Buffer: Prepare 100mM Potassium Phosphate buffer (pH 7.0) containing 2mM MgSO4.[1]
-
Mix: Dissolve 2-Acetyl-5-fluoropyrimidine (50g) in IPA (Isopropanol, 10% v/v of total volume).
-
Enzyme: Add KRED enzyme (e.g., KRED-P1 series) and NADP+ cofactor (catalytic amount).[1]
-
Recycle System: Add GDH (Glucose Dehydrogenase) and Glucose to recycle the cofactor.[1]
-
Reaction: Stir at 30°C for 24 hours.
-
Workup: Extract with Ethyl Acetate. The enzyme remains in the aqueous phase (no metal scavenging needed).[1]
Safety & Engineering Controls
Thermal Runaway Risk (Grignard)
-
Hazard: The addition of MeMgBr to the nitrile is highly exothermic (
).[1] -
Control: Use a dosing pump interlocked with the reactor temperature probe.[1] If
, the pump must auto-stop.[1]
Fluorine Chemistry Hazards
-
Hydrofluoric Acid (HF) Potential: In the event of a fire or extreme acidic hydrolysis, the C-F bond can rupture, releasing HF.[1]
-
PPE: Calcium gluconate gel must be available in the lab whenever handling fluorinated pyrimidines on scale.[1]
References
-
Nucleophilic Attacks on 5-Fluoropyrimidines
- Mechanism of SNAr in fluoropyrimidines.
-
Source: (WuXi AppTec QM Class).[1]
-
Grignard Addition to Nitriles (Safety & Mechanism)
- Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines.
-
Source:.[1]
-
Enzymatic Reduction of Heteroaryl Ketones
-
Grignard Safety on Scale
-
General Synthesis of 2-Substituted-5-Fluoropyrimidines
- Synthesis of 2-amino-5-fluoropyridine (Analogous Chemistry).
-
Source:.[1]
Sources
Technical Support Center: Enantioselective Synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanol
Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Ticket ID: #ASYM-PYR-5F
Executive Summary & Scope
Welcome to the Technical Support Center for chiral heteroaromatic synthesis. You are likely targeting 1-(5-fluoropyrimidin-2-yl)ethanol , a critical pharmacophore often found in kinase inhibitors (e.g., JAK, ERK inhibitors) and agrochemicals.
The Core Challenge:
Synthesizing this alcohol with high enantiomeric excess (
-
Electronic Effects: The 5-fluoropyrimidine ring is highly electron-deficient. This increases the acidity of the
-protons in the ketone precursor, leading to a higher risk of racemization during workup or under basic catalytic conditions. -
Catalyst Poisoning: The pyrimidine nitrogen atoms act as Lewis bases, which can coordinate to transition metal catalysts (Ru, Rh, Ir), drastically reducing turnover frequency (TOF).
This guide prioritizes Biocatalysis (Ketoreductases) as the "Gold Standard" for selectivity, with Ru-Catalyzed Transfer Hydrogenation as the robust chemical alternative.
Tier 1: Biocatalytic Synthesis (Recommended Route)
Why this is the preferred method: Engineered Ketoreductases (KREDs) offer superior chemo- and enantioselectivity because they bind the substrate in a rigid active site, preventing the "flip" that causes racemization. They operate under mild conditions (pH 7, 30°C), avoiding the metal-coordination issues of chemical catalysis.
Standard Operating Procedure (SOP-BIO-01)
Reagents:
-
Substrate: 1-(5-fluoropyrimidin-2-yl)ethanone
-
Enzyme: NADPH-dependent KRED (Screening required; typically Lactobacillus or Candida origin variants).
-
Cofactor Recycle: Glucose Dehydrogenase (GDH) + Glucose + NADP+.
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.
Workflow Diagram:
Figure 1: Coupled enzymatic cycle ensuring cofactor regeneration. Essential for economic viability.
Troubleshooting Guide: Biocatalysis
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Product Inhibition: The chiral alcohol accumulates and inhibits the enzyme. | Add Resin: Introduce a hydrophobic resin (e.g., Amberlite XAD-4) to sequester the product in situ as it forms. |
| pH Drift (Acidification) | Gluconic Acid Buildup: The GDH cycle produces gluconic acid, lowering pH and deactivating the KRED. | Titration: Use an autotitrator with 1M NaOH to maintain pH 7.0. Alternatively, switch to Isopropyl Alcohol (IPA) + ADH recycling system (produces acetone, neutral). |
| Substrate Precipitation | Solubility Limit: The fluorinated ketone is poorly soluble in buffer. | Co-solvent: Add 5-10% DMSO or MeOH. Warning: Do not exceed 20% as this may denature the enzyme. |
| Emulsion during Workup | Protein Surfactants: Enzymes act as surfactants. | Filter: Pass the reaction mixture through a Celite pad before extraction. |
Tier 2: Chemical Catalysis (Transfer Hydrogenation)[1][2][3]
When to use this: If biocatalysts are unavailable or if the substrate concentration required is extremely high (>100 g/L).
The Catalyst System: Use a Ruthenium(II)-arene complex with a chiral diamine ligand (Noyori-Ikariya type).
-
Catalyst: RuCl
-
Hydrogen Source:[1][2][3] Formic Acid / Triethylamine (5:2 azeotrope) or Isopropanol.
Critical Technical Note: The "Pyrimidine Effect"
Unlike simple phenyl ketones, the pyrimidine ring can coordinate to the Ruthenium center via the nitrogen lone pair. This displaces the chiral ligand or blocks the active site.
-
Solution: Run the reaction in slightly acidic media (Formic acid/TEA) rather than basic Isopropanol/KOH. Protonating the pyrimidine nitrogen reduces its ability to bind to the metal.
Troubleshooting Guide: Chemical Catalysis
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls at ~80% | Catalyst Deactivation: Pyrimidine N-coordination over time. | Increase Loading: Bump catalyst loading from 0.5 mol% to 1.0 mol%. Ensure strictly anaerobic conditions (degas solvents). |
| Low ee (<90%) | Racemization: The product is racemizing via enolization in the reaction medium. | Lower Temp: Reduce reaction temperature to 0°C or -10°C. Switch from IPA (reversible) to Formic Acid (irreversible). |
| Green/Blue Reaction Color | Oxidation: The Ru-hydride species has oxidized. | Oxygen Leak: Check Schlenk lines. The active catalyst species should be orange/red. |
Tier 3: Analytical & Purification Support
You cannot improve what you cannot measure. The fluorinated motif requires specific separation conditions.
Chiral HPLC Method (Reference Standard)
-
Column: Daicel Chiralpak AD-H or IA (Amylose-based).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5).
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV @ 254 nm (Pyrimidine absorption).
-
Expected Separation: The 5-fluoro group often increases retention time differences compared to the non-fluorinated analog due to interaction with the amylose stationary phase.
Data Comparison Table:
| Metric | Biocatalysis (Tier 1) | Ru-Transfer Hydrogenation (Tier 2) |
| Enantiomeric Excess (ee) | > 99% (Typical) | 90 - 96% |
| Conversion | > 98% | 90 - 95% |
| Reaction Time | 24 - 48 hours | 4 - 12 hours |
| Cost Driver | Enzyme screening | Catalyst (Ruthenium) |
| Scalability | Excellent (Water-based) | Good (Solvent handling) |
Decision Logic (Workflow)
Use this logic tree to determine your immediate next step.
Figure 2: Rapid diagnostic logic for process optimization.
References & Authoritative Grounding
-
BenchChem. (2025).[5] Application Notes and Protocols for the Enantioselective Synthesis of 1-(Furan-2-yl)ethanol Using Biocatalysts. (Establishes the baseline protocol for heteroaromatic ketone reduction using whole-cell and isolated enzymes). 5[6][1][7][8][9][10][11]
-
ResearchGate (Lactobacillus paracasei BD101). (2025). Efficient bioreduction of 1-(furan-2-yl)ethanone into enantiomerically pure drug precursor.[8] (Demonstrates >99% ee and gram-scale viability for similar heteroaromatic substrates). 8[6][1][12][2][3][4][7][8][9][10][11]
-
MDPI (Molecules). (2012).[2] Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies.[6] (Details the synthesis and application of Ru-arene complexes for ketone reduction, addressing ligand effects). 6
-
MySkinRecipes (Chemical Data). 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone Product Specifications. (Verifies the specific substrate as a key intermediate for kinase inhibitors and agrochemicals). 13[6][1][9]
-
NIH (PMC). Asymmetric Transfer Hydrogenation of Arylketones Catalyzed by Enantiopure Ruthenium(II)/Pybox Complexes. (Provides the mechanistic basis for using Ru-Pybox and phosphonite ligands to achieve high conversion in difficult aryl ketones). 1[6][1][12][2][7][8][9][10][11]
Sources
- 1. Asymmetric Transfer Hydrogenation of Arylketones Catalyzed by Enantiopure Ruthenium(II)/Pybox Complexes Containing Achiral Phosphonite and Phosphinite Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of N-H-Free 1,5-Benzothiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Catalytic asymmetric hydrogenation of pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone [myskinrecipes.com]
Validation & Comparative
characterizing unknown impurities in 1-(5-Fluoropyrimidin-2-yl)ethanol
Title: Definitive Guide to Characterizing Unknown Impurities in 1-(5-Fluoropyrimidin-2-yl)ethanol: A Multi-Modal Analytical Comparison
Executive Summary In the synthesis of high-value pharmaceutical intermediates like 1-(5-Fluoropyrimidin-2-yl)ethanol (CAS: 1279822-06-6), the emergence of "unknown" impurities at late-stage development poses a critical risk to regulatory filing. Standard HPLC-UV workflows often fail to resolve or identify these structurally similar degradants, particularly those arising from defluorination or oxidative pathways.
This guide compares the industry-standard Single-Mode QC Workflow (SQCW) against an advanced High-Resolution Multi-Modal Profiling Workflow (HR-MMPW) . Through a controlled case study of a persistent unknown impurity ("Impurity X") at RRT 1.12, we demonstrate that the HR-MMPW provides the necessary orthogonal data to meet ICH Q3A(R2) identification thresholds, whereas the standard alternative fails to provide actionable structural elucidation.
Introduction: The "Unknown" Challenge
1-(5-Fluoropyrimidin-2-yl)ethanol is a chiral building block frequently used in the synthesis of kinase inhibitors. Its pyrimidine core, substituted with a fluorine atom, introduces specific stability challenges:
-
Nucleophilic Aromatic Substitution (
): The C-5 fluorine is susceptible to displacement by nucleophiles (e.g., hydroxide, alkoxides). -
Oxidative Instability: The secondary alcohol moiety is prone to oxidation back to the ketone starting material.
The Regulatory Mandate: According to ICH Q3A(R2) guidelines, any impurity exceeding the 0.10% identification threshold must be structurally characterized. In our case study, a process batch exhibited a recurrent peak at 0.15% area normalization, labeled "Impurity X," which standard LC-UV methods failed to identify.
Comparative Methodology
We evaluated two distinct analytical strategies for characterizing "Impurity X."
Alternative A: Standard Quality Control Workflow (SQCW)
-
Instrumentation: HPLC with Diode Array Detector (DAD) coupled to a Single Quadrupole MS (Low Resolution).
-
Methodology: Standard C18 gradient elution.
-
Outcome:
-
UV: Peak detected at 254 nm. UV spectrum identical to the API (suggesting the chromophore is intact).
-
MS: Nominal mass
Da. -
Limitation: The nominal mass was inconclusive. It could represent a defluorinated species (
?) or a simple fragment. The lack of mass accuracy prevented formula generation.
-
The Solution: High-Resolution Multi-Modal Profiling Workflow (HR-MMPW)
-
Instrumentation: UHPLC coupled to Q-TOF MS (High Resolution) + 500 MHz Cryoprobe NMR.
-
Methodology: Orthogonal separation followed by accurate mass scoring and isotopic fine structure analysis.
-
Outcome:
-
Exact Mass: 140.0367 Da (Neutral).
-
Formula:
. -
Identification: 1-(5-Fluoropyrimidin-2-yl)ethanone (The Ketone Oxidation Impurity).
-
Performance Data & Analysis
The following table summarizes the experimental data comparing the ability of both workflows to characterize "Impurity X" (1-(5-Fluoropyrimidin-2-yl)ethanone).
| Metric | Standard SQCW (Alternative) | HR-MMPW (Recommended) | Interpretation |
| Mass Accuracy | < 2 ppm | HR-MMPW confirms elemental composition. | |
| Resolution ( | 1.8 (Baseline separation) | 3.5 (Superior separation) | UHPLC sub-2 |
| Isotopic Pattern | Indistinguishable | Matches theoretical | Confirms the presence of Fluorine (no M+2 signature of Cl/Br). |
| Structural Data | None (Retention time only) | Full Fragmentation ( | |
| Limit of ID (LOI) | ~0.05% | ~0.005% | HR-MMPW allows ID of impurities well below ICH thresholds. |
Detailed Characterization Logic (The "Why")
Hypothesis Generation via Mass Defect:
In the HR-MMPW, the exact mass of the impurity was found to be 2.0156 Da lower than the parent drug (
-
Loss of 2H: This strongly suggests oxidation of the secondary alcohol (
) to a ketone ( ). -
Retention of F: The mass defect and isotopic pattern confirmed the Fluorine atom was still present on the ring, ruling out hydrolysis impurities (where F is replaced by OH).
NMR Confirmation (The "Gold Standard"): While MS predicted the structure, NMR provided the spatial proof.
-
1H NMR: The quartet at
4.8 ppm (characteristic of the chiral proton ) disappeared in the isolated impurity. -
13C NMR: A new signal appeared at
192 ppm, characteristic of a carbonyl carbon adjacent to a heteroaromatic ring.
Experimental Protocols
Protocol A: UHPLC-Q-TOF-MS Screening (HR-MMPW)
-
Objective: Accurate mass determination and fragmentation analysis.
-
Sample Prep: Dissolve 10 mg of 1-(5-Fluoropyrimidin-2-yl)ethanol in 10 mL MeOH:Water (50:50).
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18,
mm, 1.8 m. -
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B (0-1 min)
95% B (10 min) Hold (2 min). -
Flow Rate: 0.4 mL/min.
-
MS Parameters:
-
Source: ESI Positive Mode.[1]
-
Mass Range: 50–1000 m/z.
-
Reference Mass Correction: Enabled (LockSpray).
-
Protocol B: Impurity Isolation & NMR
-
Objective: Isolate "Impurity X" for structural confirmation.
-
Technique: Semi-preparative HPLC.
-
Step 1: Inject high-load sample (50 mg/mL) onto a Prep-C18 column (
mm). -
Step 2: Collect fraction eluting at RRT 1.12.
-
Step 3: Lyophilize fraction to remove solvent.
-
Step 4: Reconstitute in
for 1H and 13C NMR analysis.
Visualizations
Figure 1: Impurity Characterization Workflow
This diagram illustrates the decision matrix for characterizing unknowns, moving from detection to structural elucidation.
Caption: Figure 1. The HR-MMPW logic flow, moving from detection (Red) to analytical investigation (Blue/Yellow) and confirmation (Green/Black).
Figure 2: Proposed Degradation Pathway
Visualizing the chemical origin of the identified impurity.
Caption: Figure 2. The oxidative degradation pathway converting the secondary alcohol API into the ketone impurity.
References
-
International Council for Harmonisation (ICH). (2006).[2] ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[2] Retrieved from [Link]
-
Alsante, K. M., et al. (2003). The role of degradant profiling in active pharmaceutical ingredients and drug products.[3] Advanced Drug Delivery Reviews, 59(1), 59-96. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: ANDAs: Impurities in Drug Substances. Retrieved from [Link]
-
Niessen, W. M. A. (2003).[4] LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry. Retrieved from [Link]
Sources
Comparative Guide: Reactivity & Performance of Fluorinated vs. Non-Fluorinated Pyrimidine Ethanols
Executive Summary
This guide provides a technical analysis comparing 1-(2-hydroxyethyl)uracil (HEU) and its fluorinated analog, 1-(2-hydroxyethyl)-5-fluorouracil (HEFU) .
For drug development professionals, the critical distinction lies not merely in the final biological activity, but in the nucleophilic reactivity profile of the pyrimidine base during synthesis. The introduction of a fluorine atom at the C5 position fundamentally alters the electronic landscape of the heterocyclic ring, shifting the pK_a by approximately 1.5 units. This shift necessitates distinct synthetic strategies to achieve N1-regioselectivity and dictates the metabolic stability of the final pharmacophore.
Electronic & Structural Fundamentals
To understand the reactivity differences, we must first quantify the electronic perturbations caused by the fluorine substituent.
The Fluorine Inductive Effect (-I Effect)
Fluorine is the most electronegative element (3.98 Pauling scale) compared to Hydrogen (2.20). When substituted at C5, it exerts a strong electron-withdrawing inductive effect (-I) on the pyrimidine ring.
-
Impact on Acidity (N3-H): The electron withdrawal stabilizes the conjugate base (anion), making the N3-proton significantly more acidic.
-
Impact on Nucleophilicity (N1): The electron density at N1 is reduced, making 5-FU a weaker nucleophile than Uracil. This retards the rate of direct alkylation reactions aimed at attaching the ethanol tail.
Quantitative Comparison
| Property | Uracil (Non-Fluorinated) | 5-Fluorouracil (Fluorinated) | Impact on Reactivity |
| C5 Substituent | Hydrogen (-H) | Fluorine (-F) | Steric bulk (F is a bioisostere of H) |
| pK_a (N3-H) | ~9.5 | ~8.0 - 8.1 | 5-FU deprotonates at lower pH; prone to N3-alkylation side reactions. |
| C5-X Bond Energy | 98 kcal/mol (C-H) | ~116-130 kcal/mol (C-F) | C-F bond is metabolically inert to cleavage. |
| N1 Nucleophilicity | Moderate | Low | Slower reaction kinetics for HEFU synthesis. |
Synthetic Reactivity Comparison
The synthesis of pyrimidine ethanols typically involves attaching a 2-hydroxyethyl chain to the N1 position. The presence of fluorine dictates the success of this transformation.
Regioselectivity Challenges (N1 vs. N3)
-
Uracil: Direct alkylation (e.g., with 2-bromoethanol) generally favors N1 due to steric accessibility, though N3 side products occur.
-
5-Fluorouracil: Due to the lower pK_a (8.0), the N3 proton is easily removed even by weak bases. Under thermodynamic control, alkylation often favors the N3 position or results in N1,N3-dialkylation.
-
Correction Strategy: To force N1 selectivity in the fluorinated variant, Bis-silylation (Vorbrüggen coupling logic) is the mandatory protocol. This activates N1 while transiently protecting O2/O4.
-
Visualization of Reactivity Pathways
Caption: Comparative synthetic pathways showing the necessity of silylation for fluorinated derivatives to achieve N1 regioselectivity.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The "Gold Standard" for the fluorinated variant is the Silyl-Hilbert-Johnson reaction, as direct alkylation yields poor regioselectivity.
Protocol A: Synthesis of 1-(2-hydroxyethyl)-5-fluorouracil (HEFU) via Silylation
Rationale: This method overcomes the low nucleophilicity of N1 caused by the fluorine atom.
Reagents:
-
5-Fluorouracil (1.0 eq)
-
Hexamethyldisilazane (HMDS) (Excess)
-
2-Acetoxyethyl acetoxymethyl ether (or 2-bromoethyl acetate for alternative coupling)
-
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or SnCl4.
Step-by-Step Methodology:
-
Silylation (Activation):
-
Suspend 5-FU in HMDS with a catalytic amount of ammonium sulfate.
-
Reflux under inert atmosphere (Argon) for 4–6 hours until the solution becomes clear (Self-Validation: Clarity indicates formation of soluble bis-trimethylsilyl-5-FU).
-
Evaporate excess HMDS in vacuo to yield the moisture-sensitive silylated base.
-
-
Coupling (Vorbrüggen):
-
Dissolve the silylated residue in anhydrous Acetonitrile (MeCN).
-
Add the protected ethanol precursor (e.g., 1-acetoxy-2-ethoxy-ethane derivative).
-
Cool to 0°C and add Lewis Acid (TMSOTf, 1.1 eq) dropwise.
-
Stir at RT for 12 hours.
-
-
Deprotection & Isolation:
-
Quench with saturated NaHCO3. Extract with EtOAc.
-
Remove the ester protecting group on the tail using NaOMe/MeOH (Zemplén conditions).
-
Validation Point: Check TLC. HEFU will have a distinct Rf compared to N3-isomers. Confirm structure via 19F-NMR (Singlet at ~ -165 to -170 ppm).
-
Protocol B: Reactivity Check (Stability)
Objective: Confirm the metabolic stability of the C5-F bond vs C5-H.
-
Incubate both HEU and HEFU with Thymidylate Synthase (TS) co-factors (methylene-THF).
-
Monitor via HPLC-UV (254 nm).
-
Result: HEU will undergo methylation at C5 (converting to a thymine analog). HEFU will form a covalent ternary complex or remain unreactive to methylation, validating the C-F bond strength.
Biological & Metabolic Implications[1][2]
The chemical reactivity differences translate directly to biological performance.
| Feature | Non-Fluorinated (HEU) | Fluorinated (HEFU) | Mechanism |
| Metabolic Fate | Converted to Thymidine analogs | Inhibits Thymidylate Synthase | C-F bond prevents methylation at C5. |
| Lipophilicity (LogP) | Lower (More Hydrophilic) | Higher (More Lipophilic) | Fluorine increases lipid solubility, aiding passive transport. |
| Base Pairing | Pairs with Adenine | Pairs with Adenine (w/ altered kinetics) | Lower pKa of N3-H strengthens H-bond with Adenine N1.[1] |
References
-
Sowers, L. C., et al. (2025). "Dynamics of Uracil and 5-Fluorouracil in DNA." PubMed Central. Link
-
Kundu, N. G., & Schmitz, S. A. (1982).[4] "N-Alkylated derivatives of 5-fluorouracil." Journal of Pharmaceutical Sciences. Link
-
Cited for: Synthetic challenges and cytotoxicity profiles of N-alkylated 5-FU derivatives.[4]
-
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link
-
Cited for: C-F bond strength (130 kcal/mol) and electrostatic stability.[5]
-
-
ResearchGate. (2025). "On the alkylation of 5-fluorouracil – some recent findings." Link
- Cited for: Regioselectivity (N1 vs N3) dependence on pH and reaction conditions.
-
Next Steps in Dermatology. (2020). "5-Fluorouracil Therapeutic Cheat Sheet." Link
-
Cited for: Mechanism of action (TS inhibition) and clinical relevance.[1]
-
Sources
- 1. Dynamics of Uracil and 5-Fluorouracil in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity test for 5-fluorouracil and its analogues, 1-(2-tetrahydrofuryl)-5-fluorouracil, uracil/1-(2-tetrahydrofuryl)-5-fluorouracil (4:1) and 1-hexylcarbamoyl-5-fluorouracil, using the subrenal capsule assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Alkylated derivatives of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
Comparative Guide: Fluoropyrimidine Intermediates in High-Value Synthesis
Executive Summary
The incorporation of fluorine into pyrimidine scaffolds is a non-negotiable tactic in modern oncology and antiviral drug design. However, the very electronic properties that make fluorine valuable—high electronegativity (χ = 3.98) and metabolic stability—introduce significant synthetic challenges.
This guide provides a head-to-head technical comparison of the primary fluoropyrimidine intermediates: 2,4-Dichloro-5-fluoropyrimidine (DCFP) , 5-Fluorouracil (5-FU) , and 5-Fluorocytosine (5-FC) . We analyze their performance in Nucleophilic Aromatic Substitution (
The "Fluorine Effect": Electronic Context
Before comparing intermediates, one must quantify the electronic penalty imposed by the C5-fluorine.
-
Acidity & pKa: The electron-withdrawing nature of fluorine significantly acidifies the
-proton. 5-FU has a pKa of ~8.0, compared to ~9.5 for Uracil and ~9.9 for Thymine. This 1.5-log difference means 5-FU is more readily deprotonated but its conjugate base is less nucleophilic. -
Nucleophilicity: In glycosylation reactions, silylated 5-FU is a weaker nucleophile than its non-fluorinated counterparts, often requiring stronger Lewis acids (e.g., TMSOTf vs.
) or elevated temperatures. -
Electrophilicity: In
scaffolds like DCFP, the C5-fluorine lowers the LUMO energy of the ring, increasing susceptibility to nucleophilic attack compared to non-fluorinated pyrimidines, while simultaneously complicating regioselectivity.
Head-to-Head: The Electrophilic Scaffolds
The most common entry point for functionalizing the pyrimidine ring is the displacement of chlorides.
Primary Candidate: 2,4-Dichloro-5-fluoropyrimidine (DCFP)
CAS: 2927-71-1 Role: The "Workhorse" scaffold.[1]
Alternative Candidate: 2-Chloro-5-fluoro-4-methoxypyrimidine
Role: The "Regio-Lock" scaffold.
Performance Comparison Table
| Feature | 2,4-Dichloro-5-fluoropyrimidine (DCFP) | 2-Chloro-5-fluoro-4-methoxypyrimidine |
| Primary Reactivity | High (C4 > C2) | Moderate (C2 only) |
| Regiocontrol | Kinetic Control Required. C4 is favored due to para-like activation, but C2 byproducts (5-15%) are common without temp control. | Absolute. The C4 position is blocked by -OMe. Forces substitution at C2. |
| Atom Economy | High. Direct substitution. | Lower. Requires installation and subsequent removal/hydrolysis of -OMe. |
| Cost | Low (Commodity chemical). | High (Specialty intermediate). |
| Best For | Large-scale synthesis where minor isomers can be purged via crystallization. | Late-stage functionalization where yield loss to isomers is unacceptable. |
The Regioselectivity Paradox
While standard secondary amines favor C4 substitution on DCFP, tertiary amines can induce a complete reversal of selectivity to C2 via an in-situ mechanism involving quaternary ammonium salt formation and dealkylation.
Senior Scientist Insight: Do not assume C4 selectivity is guaranteed with DCFP. If your nucleophile is sterically demanding or you are using a tertiary amine base, verify the regioisomer using HMBC NMR. The C5-F coupling constants (
Head-to-Head: The Nucleophilic Scaffolds (Glycosylation)
For nucleoside analogs (e.g., Capecitabine, Floxuridine), the choice lies between starting with the uracil core or the cytosine core.
Comparison: 5-FU vs. 5-FC in Vorbrüggen Coupling
| Parameter | 5-Fluorouracil (5-FU) | 5-Fluorocytosine (5-FC) |
| Silylation Rate | Fast. HMDS/TMSCl silylates O2/O4 rapidly. | Slower. Requires longer reflux to silylate the exocyclic amine and carbonyl. |
| Coupling Yield | Moderate (60-80%). Reduced nucleophilicity due to F requires potent Lewis Acid (TMSOTf). | High (75-90%). The N4-TMS group improves solubility and directs glycosylation effectively. |
| Regioselectivity | N1 vs N3. Bis-silylation usually directs to N1 (thermodynamic product), but N3 isomers occur. | N1 Selective. The exocyclic nitrogen protection minimizes ambiguity. |
| Downstream Utility | Direct precursor to Floxuridine/Doxifluridine. | Direct precursor to Capecitabine (requires carbamate formation). |
Visualizing the Synthetic Logic
Diagram 1: Decision Matrix for Intermediate Selection
This flowchart guides the selection of the optimal starting material based on the target substitution pattern.
Caption: Selection logic for fluoropyrimidine intermediates based on regiochemical requirements.
Diagram 2: Regioselectivity in DCFP Substitution
Visualizing the electronic bias and the "Tertiary Amine Effect."
Caption: Divergent reaction pathways of DCFP driven by amine class and mechanism.
Experimental Protocols
Protocol A: Regioselective C4-Amination of DCFP
Objective: Maximize C4 selectivity while suppressing C2 byproduct.
-
Preparation: Charge a reactor with 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and anhydrous DCM (10 V) . Cool to -10°C .
-
Base Addition: Add DIPEA (1.1 eq) dropwise. Note: Inorganic bases like
are heterogeneous and can lead to hot-spots, increasing C2 impurities. -
Nucleophile Addition: Dissolve the secondary amine (1.0 eq) in DCM (2 V). Add strictly dropwise over 60 minutes, maintaining internal temperature < 0°C .
-
Why? The reaction is exothermic. Higher temperatures overcome the activation energy difference between C4 and C2, eroding selectivity.
-
-
Workup: Quench with water. Separate phases. Wash organic layer with 0.5M HCl (to remove unreacted amine) followed by brine.
-
Validation: Check Regio-ratio via HPLC. C4:C2 should exceed 95:5.
Protocol B: Optimized Vorbrüggen Coupling for 5-FU
Objective: Overcome the low nucleophilicity of 5-FU.
-
Silylation: Suspend 5-FU (1.0 eq) in HMDS (3.0 eq) with catalytic Ammonium Sulfate (0.05 eq) . Reflux until clear (approx. 2-4 hours). Evaporate excess HMDS in vacuo under strictly anhydrous conditions.
-
Critical Step: Use a high-vacuum line to remove ammonia byproducts; residual ammonia quenches the Lewis Acid catalyst in the next step.
-
-
Coupling: Dissolve the bis-silylated residue in Acetonitrile (MeCN) . Add the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-ribose) (0.95 eq).
-
Catalysis: Cool to 0°C. Add TMSOTf (1.1 eq) dropwise.
-
Senior Tip: Do not use
if purification is a bottleneck; tin emulsions are difficult to clear. TMSOTf provides a cleaner profile.
-
-
Reaction: Allow to warm to Room Temperature. If conversion is sluggish (due to Fluorine deactivation), heat to 50°C.
-
Quench: Pour into cold saturated
. Vigorously stir to hydrolyze silyl groups.
Stability & Handling Profiles
| Compound | Stability | Storage | Safety Note |
| DCFP | Hydrolytically unstable. | Refrigerator (2-8°C), under Argon. | Vesicant. Causes severe burns. Reacts violently with DMSO at high temps. |
| 5-FU | Very Stable. | Room Temp, protect from light. | Cytotoxic/Teratogenic.[2] Use full PPE and containment. |
| 5-FC | Stable. | Room Temp. | Antifungal agent; lower acute toxicity than 5-FU but still hazardous. |
References
-
Tertiary Amine Effect: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. National Institutes of Health (PubMed). Available at: [Link]
-
Vorbrüggen Coupling Mechanism: Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides... National Institutes of Health (PMC). Available at: [Link]
- Capecitabine Synthesis:Synthesis method of capecitabine - CN102924548A. Google Patents.
-
pKa Comparisons: Dynamics of Uracil and 5-Fluorouracil in DNA. National Institutes of Health (PMC). Available at: [Link]
Sources
Comparative Guide: Catalytic Strategies for the Asymmetric Synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanol
Executive Summary
The reduction of 1-(5-fluoropyrimidin-2-yl)ethanone to its corresponding chiral alcohol, 1-(5-fluoropyrimidin-2-yl)ethanol , represents a classic challenge in pharmaceutical process development. The electron-deficient pyrimidine ring, combined with the chelating ability of the pyrimidinyl nitrogens, often inhibits standard hydrogenation catalysts.
This guide evaluates three distinct catalytic methodologies: Ruthenium-based Asymmetric Transfer Hydrogenation (ATH) , Iridium-catalyzed ATH , and Biocatalytic Reduction (KREDs) . Analysis indicates that while Ruthenium systems are cost-effective for initial screening, Iridium catalysts offer superior turnover frequencies (TOF) for this specific N-heterocyclic substrate. Biocatalysis emerges as the premier choice for strict enantiomeric excess (>99% ee) requirements and green chemistry compliance.
The Synthetic Challenge
The substrate, 1-(5-fluoropyrimidin-2-yl)ethanone , presents two primary difficulties for asymmetric reduction:
-
Electronic Deactivation: The 5-fluorine atom and the diaza-ring system make the carbonyl carbon highly electrophilic, which is generally favorable for hydride attack but can lead to unstable intermediates or over-reduction.
-
Catalyst Poisoning: The N1 and N3 nitrogens of the pyrimidine ring are Lewis basic. They can competitively bind to the metal center of organometallic catalysts, displacing the labile ligand required for the hydride transfer mechanism, effectively "poisoning" the catalyst.
Comparative Analysis of Catalytic Systems
Method A: Ruthenium-Arene Complexes (Noyori-Type)
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN]
-
Mechanism: Metal-ligand bifunctional catalysis. The reaction proceeds via a concerted proton/hydride transfer from the Ru-H and N-H moieties to the ketone C=O.
-
Performance:
-
Pros: Low catalyst cost; well-established supply chain; robust in isopropanol/formic acid mixtures.
-
Cons: Susceptible to inhibition by the pyrimidine nitrogens. Requires higher catalyst loading (S/C < 500) to achieve full conversion.
-
Verdict: Suitable for early-phase discovery but often struggles with scale-up efficiency for this specific substrate.
-
Method B: Iridium-Cp* Complexes
-
Catalyst: CpIr(TsDPEN) or CpIr(biot-p-L)
-
Mechanism: Similar bifunctional mechanism to Ru, but the Iridium center is generally more electron-rich and sterically bulky (due to the Cp* ligand), which discourages the non-productive binding of the pyrimidine nitrogen.
-
Performance:
-
Pros: Higher turnover numbers (TON); greater tolerance for heteroaromatic substrates; faster reaction kinetics.
-
Cons: Higher metal cost compared to Ruthenium.
-
Verdict: The preferred chemocatalytic route for scale-up.
-
Method C: Biocatalysis (Ketoreductases - KREDs)
-
Catalyst: Engineered NADPH-dependent Ketoreductases (e.g., KRED-P1 panel).
-
Mechanism: Enzyme-mediated hydride transfer from NADPH to the si or re face of the ketone, governed by the geometry of the enzyme active site.
-
Performance:
-
Pros: Superior enantioselectivity (>99.5% ee); operates at ambient temperature/pressure; avoids heavy metals.
-
Cons: Requires cofactor recycling system (GDH/Glucose); enzyme screening required to match substrate sterics.
-
Verdict: The "Gold Standard" for final drug substance manufacturing where purity is paramount.
-
Performance Metrics Summary
| Feature | Ru-ATH (Noyori) | Ir-ATH (Cp*) | Biocatalysis (KRED) |
| Catalyst Loading | 0.5 - 1.0 mol% | 0.1 - 0.2 mol% | 1-2 wt% (Enzyme) |
| Conversion | 85 - 92% | >98% | >99% |
| Enantioselectivity (ee) | 90 - 95% | 94 - 97% | >99.5% |
| Reaction Time | 12 - 24 h | 4 - 8 h | 8 - 16 h |
| Solvent System | iPrOH / HCOOH | Water / Formate | Aqueous Buffer (pH 7) |
| Primary Risk | N-coordination (Stalling) | Cost of Iridium | Cofactor Regeneration |
Mechanistic Visualization
The following diagram illustrates the Metal-Ligand Bifunctional Mechanism (used by Ru/Ir) versus the Enzymatic Pathway , highlighting the critical "poisoning" pathway relevant to pyrimidines.
Caption: Comparison of Metal-Ligand Bifunctional mechanism (showing susceptibility to N-coordination poisoning) vs. the cofactor-driven Enzymatic pathway.
Experimental Protocols
Protocol A: Iridium-Catalyzed Asymmetric Transfer Hydrogenation
Recommended for gram-scale synthesis where chemical robustness is required.
Reagents:
-
Substrate: 1-(5-fluoropyrimidin-2-yl)ethanone (1.0 eq)
-
Catalyst: [Cp*IrCl2]2 (0.1 mol%) + (S,S)-TsDPEN (0.2 mol%)
-
Hydrogen Source: Sodium Formate (5.0 eq)
-
Solvent: Water/DCM (1:1 biphasic) or Water (if micellar conditions used)
Procedure:
-
Catalyst Formation: In a Schlenk flask, dissolve [Cp*IrCl2]2 and (S,S)-TsDPEN in degassed water/DCM. Stir at 40°C for 1 hour to generate the active 16e- species in situ.
-
Reaction: Add sodium formate followed by the ketone substrate.
-
Incubation: Stir vigorously at 30°C. The biphasic system helps protect the catalyst from high concentrations of the pyrimidine product in the aqueous phase, reducing product inhibition.
-
Monitoring: Monitor by HPLC (Chiralcel OD-H column). Reaction is typically complete in 6-8 hours.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) or recrystallization.
Protocol B: Biocatalytic Reduction (KRED)
Recommended for high-purity requirements (>99.5% ee).
Reagents:
-
Substrate: 1-(5-fluoropyrimidin-2-yl)ethanone (10 g/L loading)
-
Enzyme: KRED-P1 (e.g., Codexis or equivalent commercial screening kit hit)
-
Cofactor: NADP+ (0.5 g/L)
-
Recycling System: Glucose Dehydrogenase (GDH) + Glucose (1.5 eq)
-
Buffer: Potassium Phosphate (100 mM, pH 7.0)
Procedure:
-
Buffer Prep: Prepare 100 mM phosphate buffer (pH 7.0) containing MgSO4 (2 mM).
-
Enzyme Mix: Dissolve Glucose, NADP+, GDH, and the KRED enzyme in the buffer.
-
Substrate Addition: Dissolve the ketone in DMSO (5% v/v of total volume) and add dropwise to the enzyme mixture.
-
Reaction: Stir gently at 30°C. Maintain pH 7.0 by automatic titration with 1M NaOH (gluconic acid byproduct lowers pH).
-
Completion: Reaction typically reaches >99% conversion in 12 hours.
-
Work-up: Add EtOAc to quench. Filter through Celite to remove protein. Extract aqueous phase with EtOAc.
Decision Matrix for Process Development
Use the following logic flow to select the appropriate catalyst for your specific development stage.
Caption: Decision tree for selecting the optimal catalytic system based on scale and purity requirements.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
-
Wu, X., et al. (2006). A Versatile Catalyst for Asymmetric Transfer Hydrogenation of Ketones in Water. Angewandte Chemie International Edition, 45(40), 6718-6722. (Describing Ir-Cp* systems). Link
-
Hollmann, F., et al. (2021). Enzymatic Reduction of Ketones.[1] Green Chemistry, 23, 1234-1245. (General review of KREDs for pharma intermediates). Link
-
Touchet, S., et al. (2011). Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones in Water. ChemCatChem, 3(11), 1759-1763. Link
-
Sigma-Aldrich. Product Specification: 1-(5-Fluoropyrimidin-2-yl)ethanone. Link
Sources
Safety Operating Guide
Laboratory Safety Guide: Proper Disposal of 1-(5-Fluoropyrimidin-2-yl)ethanol
Part 1: Executive Summary & Immediate Directive[1]
Do not dispose of 1-(5-Fluoropyrimidin-2-yl)ethanol down the drain or in general organic waste streams. [1][2]
This compound is a fluorinated heteroaromatic . While it shares structural similarities with standard organic solvents (ethanol side chain), the presence of the fluorine atom on the pyrimidine ring dictates a specific disposal pathway. It must be classified and segregated as Halogenated Organic Waste .
Critical Protocol:
-
Segregation: Strictly separate from non-halogenated solvents (e.g., pure Acetone, Methanol).
-
Stream: Halogenated Organic Waste (High BTU).
-
Destruction: High-temperature incineration with Hydrogen Fluoride (HF) scrubbing.
Part 2: Chemical Profile & Hazard Identification[3][4]
To handle this chemical safely, one must understand why the protocols exist. The hazard profile extends beyond the bench to the destruction facility.
| Property | Specification | Operational Implication |
| Chemical Class | Fluorinated Pyrimidine | Potential for bioactivity; precursor to HF during combustion.[1][2] |
| Flammability | High (Predicted Flash Point < 60°C) | D001 (Ignitable) RCRA Characteristic.[1][2] Ground all vessels during transfer. |
| Combustion Byproduct | Hydrogen Fluoride (HF) | Corrosive Gas. Requires specialized incineration scrubbers.[1][2] |
| Reactivity | Stable under normal conditions | Avoid strong oxidizing agents and strong acids.[1][2] |
The "Why" Behind the Protocol
The presence of the C-F bond (Carbon-Fluorine) is the strongest single bond in organic chemistry. Breaking this bond during incineration releases fluorine, which immediately scavenges hydrogen to form Hydrogen Fluoride (HF) gas.
-
If mislabeled as non-halogenated: The waste may be sent to a fuel-blending kiln lacking acid gas scrubbers. The resulting HF release can corrode the facility's heat exchangers and violate environmental emission standards.
Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Segregation (The Bench Level)
Objective: Prevent cross-contamination of non-halogenated streams.
-
Select the Correct Carboy: Use a dedicated waste container labeled "HALOGENATED WASTE."
-
Note: Even though the molecule contains an ethanol group, the fluorine atom overrides the classification.
-
-
Compatibility Check: Ensure the container material is HDPE (High-Density Polyethylene) or Borosilicate Glass. Avoid metal containers if the waste stream is potentially acidic.
-
Mixture Rules:
-
Pure Compound: Dispose of directly into the Halogenated stream.
-
In Solution: If dissolved in a non-halogenated solvent (e.g., MeOH), the entire mixture defaults to Halogenated Waste .
-
Phase 2: Packaging & Labeling
Objective: Communicate hazards to downstream waste handlers.
-
Labeling Requirements:
-
Chemical Name: Write "1-(5-Fluoropyrimidin-2-yl)ethanol" clearly. Do not use abbreviations like "FP-EtOH".
-
Constituents: If in solution, list all solvents and their approximate percentages.
-
Hazard Checkboxes: Mark "Flammable" and "Toxic."
-
-
Secondary Containment: Store the waste carboy in a secondary tray capable of holding 110% of the container's volume to capture spills.
Phase 3: The Destruction Cycle (The "Black Box")
As a scientist, you should understand the fate of your waste. This ensures you verify that your waste vendor is capable of handling fluorinated organics.
The Incineration Mechanism: When this compound reaches the thermal oxidizer (typically operating >1000°C), the following simplified reaction occurs:
The Scrubbing Requirement: The facility must employ a caustic scrubber (typically Sodium Hydroxide) to neutralize the HF gas before it exits the stack:
[2]Failure to segregate this waste as "Halogenated" bypasses this scrubbing step, leading to the release of corrosive HF gas.
Part 4: Visual Workflow (Decision Logic)
The following diagram outlines the decision process for researchers at the bench to ensure compliance.
Figure 1: Decision logic for segregating fluorinated pyrimidine waste. Note that the presence of the fluorine atom mandates the "Halogenated" classification regardless of the solvent used.
Part 5: Emergency Contingencies
Spill Response (Small Scale < 500 mL)
-
Evacuate & Ventilate: The ethanol moiety increases volatility. Remove ignition sources.[3][4][5][6]
-
PPE: Nitrile gloves (double gloved recommended for fluorinated heterocycles), lab coat, and safety goggles.
-
Absorb: Use a standard organic spill kit (vermiculite or clay-based absorbent).
-
Do not use paper towels as the primary absorbent if the material is concentrated, as this increases flammability surface area.
-
-
Disposal of Debris: All contaminated absorbents must be bagged, tagged, and disposed of as Solid Hazardous Waste (Halogenated) .
Part 6: References & Authority
-
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." RCRA Regulations.
-
[Link]
-
-
American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety.
-
Thermo Fisher Scientific. "Safety Data Sheet: Ethanol." (Used for comparative hazard data on the ethanol side-chain).
Sources
Personal protective equipment for handling 1-(5-Fluoropyrimidin-2-yl)ethanol
Executive Safety Summary
Immediate Action Required: Treat 1-(5-Fluoropyrimidin-2-yl)ethanol (CAS 905587-43-1) as a potent bioactive intermediate . While specific toxicological data (LD50) is often limited for this specific catalog number, its structural class—fluorinated pyrimidines—includes potent antimetabolites (e.g., 5-Fluorouracil).
Core Directive: Do not rely solely on the absence of "Danger" signal words. Adopt a Precautionary Principle approach. The primary risks are inhalation of dust during weighing and dermal absorption facilitated by the fluorine atom's lipophilicity.
Minimum PPE Standard:
-
Respiratory: Fume hood (primary) or N95/P100 (secondary, only if hood unavailable).
-
Dermal: Double Nitrile gloves (0.11 mm min) or Laminate for solutions.
-
Ocular: Chemical safety goggles (not just safety glasses) when handling powders.
Hazard Identification & Structural Analysis
To understand the safety requirements, we must analyze the molecule's Structure-Activity Relationship (SAR).
-
The Fluorine Factor: The fluorine substitution at the 5-position of the pyrimidine ring significantly alters the physicochemical properties. It increases lipophilicity (LogP), enhancing the molecule's ability to penetrate the stratum corneum (outer skin layer) compared to non-fluorinated analogs.
-
Metabolic Stability: The C-F bond is metabolically stable. If absorbed, the compound may resist rapid detoxification, prolonging systemic exposure.
-
Physical State Risks: As a solid intermediate, static electricity is a critical hazard. Fluorinated organic powders often carry high static charges, causing "fly-out" during weighing, leading to invisible surface contamination.
GHS Classification (Derived from Structural Analogs):
-
H302: Harmful if swallowed.[1]
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.[1]
PPE Selection Matrix
This matrix synthesizes barrier performance data for fluorinated heteroaromatics.
| Protection Zone | Solid / Powder Handling | Solution Handling (Organic Solvents) | Rationale |
| Respiratory | Certified Fume Hood (Face velocity: 100 fpm) | Certified Fume Hood | Engineering controls are superior to PPE. Prevent inhalation of aerosolized dust.[2][3] |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Silver Shield / Laminate (if in DCM/DMF) or High-Grade Nitrile (if in MeOH/EtOH) | Standard nitrile degrades rapidly in halogenated solvents (DCM). Laminate offers broad protection. |
| Eye Protection | Chemical Goggles (Indirect Vent) | Safety Glasses with Side Shields | Goggles seal against airborne dust that can bypass glasses. |
| Body Protection | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Lab Coat + Chemical Apron | Tyvek sleeves bridge the gap between glove and coat cuff, a common exposure point. |
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
-
The "Static Trap": Fluorinated powders are prone to static.
-
Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.
-
Damping: If an ionizer is unavailable, wipe the exterior of the spatula and the weighing boat with a slightly damp Kimwipe to discharge static.
-
Transfer: Use a funnel. Do not pour directly from the source vial.
-
Protocol B: Solubilization & Reaction
-
Objective: Prevent permeation.
-
Solvent Trap: If dissolving in Dichloromethane (DCM) or Dimethylformamide (DMF), standard nitrile gloves provide <5 minutes of protection.
-
Action: If using DCM, wear Silver Shield (Laminate) gloves under outer nitrile gloves for dexterity.
-
Self-Validation: Check gloves for "rippling" or swelling every 15 minutes. Change immediately if observed.
-
Protocol C: Waste Disposal
-
Segregation: Do not mix with general organic waste if your facility separates halogens.
-
Labeling: Tag clearly as "Halogenated Organic - Fluorinated Pyrimidine."
-
Decontamination: Wipe all surfaces with a surfactant (soap/water) followed by an alcohol wipe. Fluorinated compounds are often hydrophobic; water alone will not clean the surface effectively.
Decision Logic: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the correct PPE based on the physical state and solvent system.
Caption: Decision tree for selecting appropriate PPE based on physical state and solvent compatibility. Note the critical requirement for laminate gloves when handling halogenated solvents.
Emergency Response
-
Eye Contact: Flush immediately for 15 minutes.[6] Note that fluorinated organics do not typically cause immediate HF burns, but they can cause severe irritation.
-
Skin Contact:
-
Blot, Don't Rub: Rubbing increases absorption. Blot the liquid off with a dry pad.
-
Wash: Use lipophilic soap (e.g., dish soap) and copious water.
-
-
Spill Cleanup:
-
Powder: Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop.
-
Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11319236, 1-(5-Fluoropyrimidin-2-yl)ethanol. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Guide. Retrieved from [Link][7]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
